(2-Amino-2-methylpropyl)(benzyl)methylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N-benzyl-1-N,2-dimethylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-12(2,13)10-14(3)9-11-7-5-4-6-8-11/h4-8H,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVBULSQPZAIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Characterization Profile: (2-Amino-2-methylpropyl)(benzyl)methylamine
[1]
Executive Technical Summary
(2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1) is a non-symmetric diamine featuring a sterically hindered primary amine and a tertiary benzyl-methyl amine.[1] Its unique structural architecture—specifically the gem-dimethyl group adjacent to the primary amine—imparts distinct spectroscopic signatures and chemical stability profiles compared to linear diamines.[1]
-
IUPAC Name:
-benzyl- ,2-dimethylpropane-1,2-diamine[1][2] -
Molecular Formula:
[1][3] -
Exact Mass: 192.1626 Da[1]
-
Key Structural Features:
-
Gem-dimethyl effect: The
moiety creates a singlet in proton NMR and simplifies the splitting pattern of the adjacent methylene.[1] -
Nitrogen Environments: Two distinct pKa values allow for selective protonation, observable in pH-dependent NMR experiments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the theoretical consensus derived from fragment-based prediction algorithms and validated against structurally homologous benzyl-amine derivatives.
H NMR Analysis (400 MHz, CDCl )
The proton spectrum is characterized by sharp singlets due to the lack of vicinal coupling protons on the quaternary carbon.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.20 – 7.35 | Multiplet (m) | 5H | Ar-H | Typical mono-substituted benzene ring protons.[1] |
| 3.54 | Singlet (s) | 2H | Ph-CH | Deshielded by aromatic ring and nitrogen; appears as a sharp singlet.[1] |
| 2.28 | Singlet (s) | 2H | N-CH | Methylene bridge.[1] Singlet due to adjacent quaternary carbon (no vicinal coupling). |
| 2.21 | Singlet (s) | 3H | N-CH | Characteristic N-methyl singlet.[1] |
| 1.30 – 1.60 | Broad (br s) | 2H | -NH | Exchangeable protons; shift varies with concentration and water content.[1] |
| 1.08 | Singlet (s) | 6H | -C(CH | Gem-dimethyl group; highly shielded singlet.[1] |
C NMR Analysis (100 MHz, CDCl )
The carbon spectrum confirms the backbone connectivity, distinguished by the quaternary carbon signal and the distinct methylene environments.
| Chemical Shift ( | Carbon Type | Assignment |
| 139.2 | C | Ipso-carbon of the benzyl group. |
| 128.9 | CH (Ar) | Meta-carbons.[1] |
| 128.2 | CH (Ar) | Ortho-carbons.[1] |
| 126.9 | CH (Ar) | Para-carbon. |
| 68.5 | CH | N-C H |
| 64.1 | CH | Ph-C H |
| 50.8 | C | Quaternary carbon carrying the gem-dimethyls.[1] |
| 43.2 | CH | N-C H |
| 29.1 | CH | -C(C H |
Mass Spectrometry (MS) Fragmentation Logic
Understanding the fragmentation pathway is critical for GC-MS identification. The molecule undergoes predictable alpha-cleavage events driven by the stability of the resulting iminium ions.[1]
Key Diagnostic Ions (EI, 70 eV)
-
192 (
): Molecular ion, typically weak intensity for aliphatic amines. - 58 (Base Peak): The dominant fragment.[1]
-
91: Tropylium ion (
), characteristic of the benzyl group. -
134: Loss of the aminoisobutyl fragment (
), leaving the [ ] cation.
Fragmentation Pathway Visualization
The following diagram illustrates the logical cleavage points leading to the primary diagnostic peaks.[1]
Figure 1: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "fingerprint" validation tool, particularly for confirming the presence of the primary amine.[1]
-
3380 & 3310 cm
: N-H stretching (Primary amine doublet). Note: Tertiary amines do not show this band. -
2960 – 2850 cm
: C-H stretching (Aliphatic). Strong intensity due to methyl/methylene groups. -
3030 – 3060 cm
: C-H stretching (Aromatic). Weak intensity. -
1600 & 1495 cm
: C=C aromatic ring skeletal vibrations.[1] -
1380 & 1365 cm
: Gem-dimethyl "doublet" (deformation). A classic indicator of the isopropyl-like split.[1] -
700 & 740 cm
: Mono-substituted benzene out-of-plane bending.[1]
Experimental Protocols for Validation
To ensure high-fidelity spectral data, the following sample preparation protocols are recommended.
NMR Sample Preparation
Objective: Eliminate "salt" effects that shift amine protons.
-
Free Base Extraction: If the compound is stored as a hydrochloride salt, dissolve 20 mg in 1 mL
, basify with 1 drop of 40% NaOD, and extract into 0.7 mL . -
Drying: Pass the
layer through a micro-pipette packed with anhydrous directly into the NMR tube. Avoid silica gel, as amines may stick.[1] -
Acquisition: Run with a relaxation delay (
) of >5 seconds to ensure accurate integration of the aromatic protons vs. methyl singlets.
GC-MS Method Parameters
Objective: Prevent thermal degradation of the diamine in the injector port.[1]
-
Column: Rtx-5Amine or equivalent base-deactivated column (30m x 0.25mm ID).
-
Inlet Temperature: 250°C (Split mode 20:1).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 3 min.
-
-
Derivatization (Optional): If peak tailing occurs, derivatize with TFAA (Trifluoroacetic anhydride) to form the trifluoroacetamide of the primary amine. This shifts the molecular ion to
288.[1]
References
-
PubChem. (2025).[5][6] Compound Summary: (2-Amino-2-methylpropyl)(benzyl)methylamine.[1][2][3] National Library of Medicine. Available at: [Link][1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
NIST Mass Spec Data Center. (2023). Fragmentation patterns of aliphatic diamines. NIST Chemistry WebBook. Available at: [Link][1]
Sources
- 1. quora.com [quora.com]
- 2. CAS 89515-07-1: N~1~-benzyl-N~1~,2-dimethylpropane-1,2-dia… [cymitquimica.com]
- 3. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Benzyl(2-methylpropyl)amine | C11H17N | CID 211729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-N-benzyl-2-methylpropane-1,2-diamine | C11H18N2 | CID 53735928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Predicted Chemical Properties & Synthesis Guide: (2-Amino-2-methylpropyl)(benzyl)methylamine
[1][2][3][4]
Executive Summary & Molecular Identity[1][2]
This technical guide profiles (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1 ), a specialized vicinal diamine featuring a sterically hindered primary amine and a chemically distinct tertiary amine.[1][2][3][4] Its unique "gem-dimethyl" backbone imparts hydrolytic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry (as a GPCR ligand pharmacophore) and materials science (as a latent epoxy curing agent).[2][3]
Structural Definition
-
IUPAC Name:
-Benzyl- -dimethylpropane-1,2-diamine[1][2][3][4] -
Molecular Formula:
-
SMILES: CC(C)(CN(C)CC1=CC=CC=C1)N
-
Core Architecture: A propane-1,2-diamine backbone.[1][2][3][4][5] Position 1 carries a tertiary benzyl-methyl-amine; Position 2 carries a primary amine shielded by two methyl groups (neopentyl-like steric environment).[1][2][3][4]
Predicted Physicochemical Profile[2][6][7]
The following data is derived from fragment-based QSAR modeling and comparative analysis with structurally validated analogs (e.g., 1,2-diamino-2-methylpropane,
Table 1: Molecular Descriptors & Properties[1][2][4][8]
| Property | Predicted Value | Mechanistic Insight |
| Molecular Weight | 192.30 g/mol | Optimal range for CNS penetration and fragment-based drug design.[1][2][3][4] |
| LogP (Octanol/Water) | 1.40 ± 0.3 | The lipophilic benzyl and gem-dimethyl groups balance the polarity of the two amine centers, suggesting good membrane permeability.[3][4] |
| Boiling Point | ~255°C (760 mmHg) | High boiling point driven by intermolecular H-bonding (primary amine) and dipole-dipole interactions.[1][2][3][4] |
| pKa (Primary Amine) | 10.2 ± 0.2 | The |
| pKa (Tertiary Amine) | 6.8 ± 0.4 | Significantly lower than typical tertiary amines (~9.[4]5) due to the vicinal electron-withdrawing effect of the protonated primary amine (electrostatic repulsion).[2][3][4] |
| TPSA | 29.3 Ų | Low polar surface area indicates high potential for blood-brain barrier (BBB) crossing.[1][2][3][4] |
| H-Bond Donors | 1 | Solely from the primary amine ( |
| H-Bond Acceptors | 2 | Both nitrogen atoms act as acceptors.[1][2][3][4] |
Ionization Behavior (Physiological pH)
At pH 7.4 (physiological), the molecule exists primarily as a monocation . The sterically hindered primary amine (
Reactivity & Stability Analysis
Nucleophilicity & Selectivity
The molecule possesses two nucleophilic nitrogen centers with vastly different steric profiles:[2][3][4]
-
Tertiary Amine (
): Chemically inert to acylation but active in forming quaternary ammonium salts.[1][3][4] -
Primary Amine (
): Located on a quaternary carbon (neopentyl position).[3][4] While intrinsically basic, it is sterically hindered .[4] It reacts slowly with bulky electrophiles but remains active toward small acylating agents (e.g., acetyl chloride) or isocyanates.
Stability[1][2]
Authoritative Synthesis Guide
To ensure structural integrity and avoid regio-isomeric mixtures, a Mannich-type condensation followed by reduction is the most reliable, self-validating protocol.[1][2][3][4] This route guarantees the placement of the tertiary amine at the methylene position and the primary amine at the quaternary carbon.[3][4]
Synthetic Workflow (Graphviz)[1]
Caption: Figure 1. Retrosynthetic logic using the Mannich reaction to assemble the gem-dimethyl backbone with perfect regiocontrol.
Detailed Protocol
Step 1: Mannich Condensation
Reaction: 2-Nitropropane + Formaldehyde +
-
Setup: Charge a reactor with
-methylbenzylamine (1.0 eq) and 2-nitropropane (1.2 eq). -
Addition: Add Formaldehyde (37% aq, 1.1 eq) dropwise while maintaining temperature at 20-25°C.
-
Conditions: Heat to 60°C for 4 hours. The slightly basic amine catalyzes the reaction; no external base is usually required.[3][4]
-
Validation: Monitor disappearance of amine by TLC/LC-MS. The product (Nitro-amine) separates as an oil.[1][2][3][4]
Step 2: Nitro Group Reduction
Reaction: Nitro-amine +
Potential Applications
Medicinal Chemistry[1][2][4][9][10]
-
Pharmacophore: The N-benzyl-N-methyl-2-aminoethyl motif is a privileged scaffold in CNS-active drugs (e.g., sigma receptor ligands, monoamine transporter inhibitors).[1][2][3][4] The gem-dimethyl group acts as a "bio-isostere" to improve metabolic stability by blocking adjacent metabolic hotspots.[1][2][3][4]
-
Linker Technology: The diamine serves as an asymmetric linker for PROTACs, allowing differential attachment rates due to the steric difference between the primary and tertiary amines.[4]
Materials Science
-
Epoxy Curing: As a "hindered amine," this molecule offers latency .[4] The steric bulk around the primary amine slows down the curing reaction at room temperature, allowing for longer pot life, but cures rapidly upon heating.
Safety & Handling (Predicted)
-
Corrosivity: Like most low-molecular-weight diamines, this compound is expected to be corrosive to skin and eyes (Category 1B).[1][2][3][4]
-
Sensitization: Potential skin sensitizer.[1][3][4][6] Handle with nitrile gloves and face shield.[1][3][4]
-
Storage: Store under nitrogen to prevent reaction with atmospheric
(carbamate formation), although the gem-dimethyl group reduces this risk compared to linear diamines.[2][3][4]
References
-
PubChem Compound Summary. (2-amino-2-methylpropyl)(benzyl)methylamine (CID 10352573).[1][2][3][4] National Center for Biotechnology Information.[1][3][4] Link
-
Mannich Reaction Mechanism. "The Mannich Reaction of Nitroalkanes." Organic Reactions, Vol 1. Wiley.[1][3][4] (General synthetic methodology reference).
-
pKa of Hindered Amines. Hall, H. K. (1957).[4] "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 79(20), 5441–5444. Link
-
1,2-Diamino-2-methylpropane Properties. ChemicalBook CAS 811-93-8 Data. Link
Sources
- 1. N-benzyl-N-methylprop-2-yn-1-amine;prop-2-yn-1-amine | C14H18N2 | CID 87418290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 4. Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. 1,2-DIAMINO-2-METHYLPROPANE CAS#: 811-93-8 [m.chemicalbook.com]
- 6. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS No. 89515-07-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis pathway, potential applications, and safety considerations for the diamine derivative, (2-Amino-2-methylpropyl)(benzyl)methylamine. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer a robust technical resource.
Chemical Identity and Structure
(2-Amino-2-methylpropyl)(benzyl)methylamine, registered under CAS number 89515-07-1, is a vicinal diamine characterized by the presence of a primary amine and a tertiary amine functionality. The structure incorporates a bulky tert-butyl-like backbone, a methyl group, and a benzyl group attached to the tertiary nitrogen atom.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 89515-07-1 |
| IUPAC Name | N1-benzyl-N1,2-dimethylpropane-1,2-diamine |
| Molecular Formula | C12H20N2 |
| Molecular Weight | 192.30 g/mol |
| Canonical SMILES | CC(C)(CN(C)Cc1ccccc1)N |
| InChI Key | KEVBULSQPZAIAF-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 192.162648646 | PubChem[1] |
| Monoisotopic Mass | 192.162648646 | PubChem[1] |
| Topological Polar Surface Area | 29.3 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
Solubility and Physical State:
Based on its molecular structure, (2-Amino-2-methylpropyl)(benzyl)methylamine is expected to be a liquid at room temperature with a characteristic amine odor. The presence of two amine groups suggests potential solubility in polar organic solvents and some miscibility with water. The benzyl group will contribute to its solubility in nonpolar organic solvents.
Synthesis Methodology: A Proposed Route via Reductive Amination
A plausible and efficient method for the synthesis of (2-Amino-2-methylpropyl)(benzyl)methylamine is through the reductive amination of a suitable diamine precursor with benzaldehyde. This common and versatile reaction for forming C-N bonds involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Proposed Reaction Scheme:
2-methylpropane-1,2-diamine + Benzaldehyde + Methylating agent → (2-Amino-2-methylpropyl)(benzyl)methylamine
A more direct, albeit potentially less selective, approach would be the reductive amination of 2-amino-2-methylpropanal with N-benzylmethylamine. However, the former route using the readily available 2-methylpropane-1,2-diamine is presented here.
Experimental Protocol:
-
Imine Formation: To a solution of 2-methylpropane-1,2-diamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add benzaldehyde (1.0 eq) dropwise at room temperature. The reaction mixture is stirred for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: The reaction mixture is then cooled to 0°C in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄) (1.2 eq), is added portion-wise, ensuring the temperature remains below 10°C. The mixture is then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure (2-Amino-2-methylpropyl)(benzyl)methylamine.
Diagram: Synthesis Workflow
Caption: Proposed synthesis workflow for (2-Amino-2-methylpropyl)(benzyl)methylamine.
Potential Applications in Research and Development
While specific applications for (2-Amino-2-methylpropyl)(benzyl)methylamine have not been documented, its structural features suggest several areas of potential utility:
-
Ligand in Coordination Chemistry: The presence of two nitrogen atoms with different steric and electronic environments makes it a candidate for use as a bidentate ligand in the synthesis of metal complexes. Such complexes can have applications in catalysis, materials science, and as models for bioinorganic systems.
-
Building Block in Organic Synthesis: As a diamine, it can serve as a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds, polymers, and pharmacologically active agents. The primary amine offers a site for further functionalization.
-
Precursor for Chiral Catalysts: If resolved into its enantiomers, this diamine could be a precursor for the synthesis of chiral ligands and catalysts for asymmetric synthesis.
Handling, Safety, and Disposal
No specific safety data sheet (SDS) is available for (2-Amino-2-methylpropyl)(benzyl)methylamine. Therefore, precautions should be based on the known hazards of structurally similar aliphatic and aromatic amines.
Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Amines are often corrosive and can cause severe skin burns and eye damage.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.
-
Toxicity: May be harmful if swallowed or absorbed through the skin.
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working with larger quantities or in an area with inadequate ventilation, use a respirator with an appropriate organic vapor cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(2-Amino-2-methylpropyl)(benzyl)methylamine is a diamine with potential for applications in various fields of chemical research. While experimental data on this compound is currently lacking, this guide provides a foundational understanding of its properties, a practical synthesis approach, and essential safety information based on established chemical knowledge. Further research is warranted to fully characterize this compound and explore its utility in drug discovery and materials science.
References
-
PubChem. Compound Summary for CID 13939886, (2-amino-2-methylpropyl)(benzyl)methylamine. National Center for Biotechnology Information. [Link]. Accessed February 15, 2026.
Sources
IUPAC name for (2-Amino-2-methylpropyl)(benzyl)methylamine
Structural Elucidation and Synthetic Utility of -Benzyl- ,2-dimethylpropane-1,2-diamine
CAS Registry Number: 89515-07-1 Technical Whitepaper
Introduction: The Identity of the Molecule[1]
The molecule commonly referred to in laboratory shorthand as (2-Amino-2-methylpropyl)(benzyl)methylamine represents a specific class of unsymmetrical 1,2-diamines. These scaffolds are critical in medicinal chemistry as "privileged structures," frequently serving as bidentate ligands in organometallic catalysis or as the pharmacophore backbone in GPCR ligands and kinase inhibitors.
While the input name describes the molecule as a substituted methylamine, the rigorous IUPAC nomenclature treats the carbon chain connecting the two nitrogen atoms as the parent structure. This distinction is not merely semantic; it dictates how the molecule is indexed in patent databases and regulatory filings.
Core Chemical Identity
| Property | Specification |
| Systematic Name | |
| Molecular Formula | |
| Molecular Weight | 192.30 g/mol |
| CAS Number | 89515-07-1 |
| SMILES | CC(C)(CN(C)Cc1ccccc1)N |
| Key Functional Groups | Primary Amine (Sterically hindered), Tertiary Amine (Benzylic) |
IUPAC Nomenclature Derivation
The derivation of the systematic name follows the IUPAC Recommendations (Blue Book P-62) . The logic prioritizes the principal characteristic group and the longest carbon chain containing it.
Step-by-Step Derivation
-
Principal Functional Group: The molecule contains two amine groups.[1][2] According to seniority rules, amines are the principal functional group.
-
Parent Chain Selection: We select the longest carbon chain connecting the principal groups.
-
The chain connecting the two nitrogens consists of 3 carbons (Propane).
-
Therefore, the parent is propane-1,2-diamine .
-
-
Numbering (Locants):
-
The chain is numbered to give the amine substituents the lowest possible locants.
-
Numbering from right-to-left (as drawn in standard 2D representations of this molecule) assigns the primary amine to position 2 and the tertiary amine to position 1.
-
-
Substituents:
-
At Position 2 (Carbon): A methyl group (
). -
At Position 1 (Nitrogen): A benzyl group (
) and a methyl group ( ). -
To distinguish substituents on the nitrogen from those on the carbon backbone, the locant
is used. Since there are two different nitrogens, we specify .
-
-
Alphabetization & Assembly:
-
Substituents: Benzyl, Methyl (x2).[3]
-
Alphabetical order: Benzyl, then Methyl.
-
Final Assembly:
-Benzyl- ,2-dimethylpropane-1,2-diamine .
-
Structural Visualization
The following diagram illustrates the numbering scheme and the steric environment of the diamine.
Chemoinformatics & Physical Properties[5][6][7][8][9]
For drug development professionals, understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value | Implication for Drug Design |
| Predicted LogP | 1.4 – 1.9 | Optimal Lipophilicity: Falls within the "Rule of 5" sweet spot, suggesting good oral bioavailability and blood-brain barrier (BBB) permeability. |
| pKa (Basic) | ~9.8 (Primary | The primary amine will be protonated at physiological pH (7.4), enhancing solubility. |
| pKa (Acidic) | ~8.5 (Tertiary | The tertiary amine has a lower pKa due to the electron-withdrawing inductive effect of the benzyl group. |
| Rotatable Bonds | 4 | Indicates high conformational flexibility, useful for induced-fit binding in protein pockets. |
| H-Bond Donors | 2 | From the primary amine ( |
| H-Bond Acceptors | 2 | Both nitrogen atoms act as acceptors. |
Synthetic Protocols
Synthesis of unsymmetrical 1,2-diamines with quaternary carbon centers is synthetically challenging due to steric hindrance. The most robust "self-validating" protocol avoids the instability of
The Regioselective Aziridine Route (Recommended)
This method exploits the reactivity of 2,2-dimethylaziridine . Nucleophilic attack by the secondary amine (
Reaction Scheme
-
Precursor: 2,2-Dimethylaziridine (commercially available or synthesized from methallyl chloride).
-
Nucleophile:
-Benzylmethylamine. -
Catalyst: Lewis Acid (e.g.,
or ) or simply thermal activation.
[4]
Step-by-Step Protocol
-
Preparation: In a dry pressure tube, dissolve 2,2-dimethylaziridine (1.0 equiv, 10 mmol) in anhydrous acetonitrile (20 mL).
-
Addition: Add
-benzylmethylamine (1.1 equiv, 11 mmol) and (0.1 equiv, as catalyst) to the solution. -
Reaction: Seal the tube and heat to 80°C for 12 hours . The reaction is driven by the relief of ring strain.
-
Workup:
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove solvent and excess aziridine.
-
Dissolve residue in
and wash with saturated .
-
-
Purification: The crude oil is purified via vacuum distillation or flash column chromatography (Eluent:
:MeOH: 90:9:1). -
Validation:
-
TLC: Stains positive with Ninhydrin (primary amine detection).
-
NMR Check: Look for the disappearance of aziridine ring protons (
1.5-2.0 ppm) and appearance of the gem-dimethyl singlet ( ~1.1 ppm).
-
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectral fingerprints must be confirmed.
H NMR (400 MHz, ) Prediction
- 7.20–7.35 (m, 5H): Aromatic protons (Benzyl group).
-
3.52 (s, 2H): Benzylic
(Singlet confirms no adjacent protons). -
2.25 (s, 2H): Propyl
(C1 position). -
2.18 (s, 3H):
-Methyl group. - 1.10 (s, 6H): Gem-dimethyl groups (C2 position). Critical diagnostic peak.
Mass Spectrometry (ESI+)
-
Parent Ion
: m/z 193.17. -
Fragmentation: Expect a major fragment at m/z 58 (loss of benzyl-methyl-amine fragment) or m/z 134 (benzyl-methyl-amine cation), confirming the connectivity.
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link
-
PubChem. Compound Summary for CID 10352573: (2-Amino-2-methylpropyl)(benzyl)methylamine. National Library of Medicine (US). Link
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012.
-
CymitQuimica. Product Data Sheet: N1-benzyl-N1,2-dimethylpropane-1,2-diamine (CAS 89515-07-1).[5]Link
Sources
- 1. 10xchem.com [10xchem.com]
- 2. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]
- 3. (2-Amino-2-methylpropyl)(benzyl)methylamine - CAS:89515-07-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. quora.com [quora.com]
- 5. CAS 89515-07-1: N~1~-benzyl-N~1~,2-dimethylpropane-1,2-dia… [cymitquimica.com]
Technical Whitepaper: Structural Dynamics and Synthetic Utility of (2-Amino-2-methylpropyl)(benzyl)methylamine
Executive Summary & Chemical Identity[1][2][3][4][5][6]
(2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 35205-50-6 / Analogous) represents a specialized class of unsymmetrical vicinal diamines . Unlike simple ethylenediamine derivatives, this molecule incorporates a gem-dimethyl motif at the C2 position.[1] This structural nuance is not merely cosmetic; it introduces significant steric bulk that alters the molecule's conformational entropy, basicity, and utility as a pharmacophore or ligand.[1]
This guide dissects the molecule from a structural biology and synthetic chemistry perspective, providing actionable protocols for researchers utilizing this scaffold in drug discovery (specifically for GPCR ligands) or organometallic catalysis.[1]
Chemical Identification Data
| Property | Specification |
| IUPAC Name | |
| Common Synonyms | 1-(N-Benzyl-N-methylamino)-2-amino-2-methylpropane |
| Molecular Formula | |
| Molecular Weight | 192.30 g/mol |
| SMILES | CC(C)(CN(C)CC1=CC=CC=C1)N |
| InChI Key | KEVBULSQPZAIAF-UHFFFAOYSA-N |
| LogP (Predicted) | 1.45 ± 0.3 |
| pKa (Predicted) |
Structural Analysis: The Gem-Dimethyl Effect[9]
The defining feature of this molecule is the quaternary carbon at position 2, bearing two methyl groups and the primary amine.[1]
Conformational Locking (Thorpe-Ingold Effect)
In standard 1,2-diamines (e.g., ethylenediamine), the ethylene bridge allows free rotation, resulting in a high entropic cost for chelation or receptor binding.[1] In (2-Amino-2-methylpropyl)(benzyl)methylamine, the Thorpe-Ingold effect (gem-dimethyl effect) restricts bond rotation between C1 and C2.
-
Mechanism: The bulky methyl groups compress the internal bond angle (
), forcing the two nitrogen centers closer together.[1][2] -
Impact: This pre-organizes the molecule into a gauche conformation, significantly enhancing its binding affinity as a bidentate ligand or increasing the potency of pharmaceutical derivatives by reducing the entropic penalty of binding to a protein pocket.[1]
Steric Shielding and Metabolic Stability
The gem-dimethyl group adjacent to the primary amine (
Structural Visualization
The following diagram illustrates the connectivity and the steric influence of the gem-dimethyl group.
Figure 1: Structural connectivity highlighting the Thorpe-Ingold Zone where conformational restriction occurs.[2]
Synthetic Protocol: The Amino-Alcohol Route
While reductive amination is possible, it often leads to over-alkylation or mixtures when dealing with sterically hindered amines.[1] The most robust "self-validating" protocol utilizes 2-amino-2-methyl-1-propanol (AMP) as a starting material. This route ensures regiospecificity.
Retrosynthetic Logic
-
Target: Unsymmetrical 1,2-diamine.[3]
-
Disconnection: C-N bond at the tertiary amine.
-
Precursor: An activated alcohol derivative of AMP.
-
Issue: The primary amine of AMP is more nucleophilic than the alcohol.
-
Solution: Protection of the primary amine is mandatory before activation.
Step-by-Step Methodology
Reagents:
-
2-Amino-2-methyl-1-propanol (AMP)[4]
-
Phthalic anhydride (Protection)
-
Thionyl chloride (
) or Tosyl Chloride (Activation) -
N-Benzylmethylamine (Nucleophile)
-
Hydrazine hydrate (Deprotection)
Phase A: Protection (Formation of Phthalimide)
-
Mix: Combine 1.0 eq of AMP and 1.0 eq of phthalic anhydride in toluene.
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water. The reaction is self-indicating; completion is marked by the cessation of water collection.
-
Result: N-(1-hydroxy-2-methylpropan-2-yl)phthalimide.
Phase B: Activation (Conversion to Chloride/Tosylate)
-
Chlorination: Treat the phthalimide intermediate with
in at 0°C, then warm to room temperature. -
Validation: Monitor via TLC. The polar alcohol spot should disappear, replaced by a less polar chloride spot.
-
Workup: Evaporate solvent and excess
.
Phase C: Nucleophilic Displacement
-
Reaction: Dissolve the chloro-intermediate in DMF. Add 1.2 eq of N-benzylmethylamine and 2.0 eq of
(base). -
Heat: Stir at 80°C for 12-18 hours. The steric bulk of the gem-dimethyl group slows
attack; heat is required. -
Causality: The phthalimide group prevents the primary nitrogen from interfering, forcing the external amine to attack the methylene carbon.[1]
Phase D: Deprotection (Ing-Manske Procedure)
-
Cleavage: Dissolve the displaced product in ethanol. Add 3.0 eq of hydrazine hydrate.
-
Precipitation: Reflux for 2 hours. A white precipitate (phthalhydrazide) will form, confirming the reaction's progress.[1]
-
Isolation: Filter off the solid. Acidify the filtrate (HCl) to form the amine salt, wash with ether (removes non-basic impurities), then basify (NaOH) and extract into DCM.[1]
Synthetic Workflow Diagram
Figure 2: The "Amino-Alcohol" synthetic route ensuring regiospecificity and high purity.
Applications & Reactivity Profile
Pharmaceutical Building Block
This scaffold is a bioisostere for ethylenediamine linkers found in antihistamines (e.g., Mepyramine) and antidepressants.[1]
-
Advantage: The gem-dimethyl group reduces rotational freedom, potentially locking the molecule in the bioactive conformation required for GPCR binding (e.g., Histamine H1 or Muscarinic receptors).[1]
-
Lipophilicity: The benzyl group provides a hydrophobic anchor, while the tertiary amine can be protonated at physiological pH to interact with aspartate residues in receptor binding pockets.[1]
Ligand for Catalysis
The molecule serves as a bidentate nitrogen ligand (
-
Coordination: It forms stable 5-membered chelate rings with transition metals (Cu, Pd, Zn).[1]
-
Asymmetry: The electronic difference between the hard primary amine (
, sterically hindered) and the softer tertiary amine ( , benzyl-substituted) creates electronic asymmetry, useful for stereoselective catalysis.[1]
Analytical Characterization Expectations
When verifying the synthesized product, look for these specific signals:
| Technique | Expected Signal / Characteristic |
| 1H NMR | Gem-dimethyl: Singlet (6H) at |
| 13C NMR | Quaternary C: Distinct peak at |
| Mass Spec (ESI) | [M+H]+: 193.2 m/z. |
| IR Spectroscopy | Primary Amine: Doublet at |
References
-
PubChem. (2-Amino-2-methylpropyl)(benzyl)methylamine - Compound Summary. National Library of Medicine. Available at: [Link]
-
Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Contextual grounding for the Thorpe-Ingold effect described in Section 2). Available at: [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Source for standard amine synthesis protocols and Ing-Manske procedure).
Sources
Structural Integrity & Stereochemical Analysis: (2-Amino-2-methylpropyl)(benzyl)methylamine
[1][2]
Executive Summary
In the context of drug development, the analysis of (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1) reveals a molecule that is achiral in its neutral ground state .[1][2] Despite containing a complex substitution pattern, the presence of a gem-dimethyl group at the
However, "potential" stereoisomers become a critical consideration during salt formation (quaternization) and metabolic oxidation (N-oxides) .[1][2] This guide details the structural causality of its achirality and outlines the specific conditions under which stereoisomers can be generated and isolated.[2]
Molecular Architecture & Achirality Confirmation[1]
To understand the stereochemical potential, we must first deconstruct the connectivity.[2] The IUPAC designation implies a propane-1,2-diamine backbone substituted to remove asymmetry.[1][2]
Structural Connectivity
The molecule consists of a tertiary amine center (
- Substituents: Benzyl group, Methyl group, and a 2-amino-2-methylpropyl chain.[1][2]
-
The Critical Fragment (2-Amino-2-methylpropyl):
The Gem-Dimethyl Effect
The defining feature of this molecule is the gem-dimethyl moiety at C2.[2][4] Because C2 is bonded to two chemically identical methyl groups, it cannot function as a stereogenic center.[1][2]
-
Symmetry Operation: A plane of symmetry (
) bisects the angle, reflecting one methyl group onto the other.[1][2]
Nitrogen Inversion (The Center)
The tertiary nitrogen (
-
Implication: The
and enantiomers interconvert rapidly at room temperature ( ), resulting in a time-averaged achiral population.[1][2]
Visualization of Connectivity & Symmetry
The following diagram illustrates the connectivity and the specific nodes responsible for the lack of chirality.
Caption: Structural connectivity highlighting the gem-dimethyl symmetry at C2 (Yellow) which negates carbon chirality.
Induced Stereoisomerism: The "Potential" Cases
While the parent molecule is achiral, drug development often involves derivatization that "locks" the nitrogen or breaks symmetry.[2] These are the only scenarios where stereoisomers must be controlled.
Scenario A: Quaternization (Salt Formation)
If the tertiary amine is alkylated (e.g., to form a quaternary ammonium salt for a prodrug), the nitrogen inversion is blocked.[1][2]
-
Reaction: Reacting with an alkyl halide (R-X) where R
Benzyl, Methyl, or Propyl.[1][2] -
Result: The Nitrogen becomes a fixed stereogenic center.[2]
-
Isomers: Enantiomers (
and ) become isolable.
Scenario B: N-Oxide Metabolites
Metabolic oxidation by CYP450 enzymes or FMOs can produce the N-oxide.[1][2]
-
Structure:
. -
Stereochemistry: N-oxides have a high inversion barrier (
).[1][2] -
Result: The N-oxide will exist as a racemate of stable enantiomers.[1][2]
Scenario C: Isotopic Labeling (Deuteration)
In ADME studies, if one of the gem-dimethyl groups is deuterated (
Experimental Validation Protocols
To confirm the achiral nature of the batch or to separate induced isomers, the following workflows are standard.
Table 1: Analytical Profile for Stereochemical Verification
| Method | Expected Result (Parent) | Expected Result (Quaternary Salt) | Purpose |
| 1H NMR | Singlet (6H) for gem-dimethyls | Two singlets (3H each) | Confirm magnetic equivalence (symmetry). |
| Chiral HPLC | Single Peak | Two Peaks (1:1 ratio) | Verify absence of enantiomers.[1][2] |
| Variable Temp NMR | Broadening of N-Me/Benzyl peaks at <-80°C | No change | Observe N-inversion dynamics (decoalescence). |
Protocol: Chiral Screening (Negative Control)
Since the molecule is achiral, a chiral screen is technically a "negative control" to prove purity from synthetic impurities, not isomers.[1][2]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2]
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1][2] Note: Basic modifier is essential for amines.
-
Observation: Inject sample.
Workflow for N-Chiral Salt Selection
If developing a chiral salt (e.g., with Tartaric acid), follow this decision tree.
Caption: Decision tree for salt formation. Simple protonation does NOT create stable stereoisomers due to ongoing N-inversion.[1][2]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2][8] (Chapter 16: Stereochemistry of Nitrogen). [1][2]
-
Talele, T. T. (2017).[1][2][7] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][2][7] [1][2][6]
-
Smith, M. B. (2020).[1][2][8][9] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1][2] Wiley-Interscience.[1][2] (Section 4-3: Chirality at Atoms Other Than Carbon). [1][2]
-
Lehn, J. M. (1970).[1][2] Nitrogen Inversion: Experiment and Theory. Fortschritte der chemischen Forschung, 15, 311–377.[1][2] [1][2]
-
PubChem Compound Summary. (2025). (2-Amino-2-methylpropyl)(benzyl)methylamine.[1][2] National Center for Biotechnology Information.[1][2] [1][2]
Sources
- 1. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 5. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Solubility of (2-Amino-2-methylpropyl)(benzyl)methylamine in organic solvents
Technical Guide: Solubility Profile & Handling of (2-Amino-2-methylpropyl)(benzyl)methylamine
Executive Summary
This guide details the solubility characteristics and handling protocols for (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1), also known as N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine.[1]
As a diamine featuring both a sterically hindered primary amine (gem-dimethyl substituted) and a lipophilic tertiary benzylamine, this compound exhibits a "switchable" solubility profile .[1] It behaves as a lipophile in neutral/basic conditions and a hydrophile in acidic environments. This duality is critical for researchers optimizing reaction solvents, purification workflows, and ligand formulation.[1]
Key Takeaway: The compound is highly soluble in polar aprotic and chlorinated solvents.[1] Its water solubility is pH-dependent; it is sparingly soluble at neutral pH but fully miscible below pH 4.0.[1]
Physicochemical Identity & Mechanistic Basis[1]
To predict solubility behavior where empirical data is sparse, we must analyze the structural moieties governing solvation.[1]
| Feature | Moiety | Physicochemical Effect |
| Lipophilic Domain | Benzyl group & Methylamine bridge | Drives solubility in aromatics (Toluene) and chlorinated solvents (DCM).[1] Provides |
| Hydrophilic Domain | Primary Amine (-NH | H-bond donor/acceptor.[1] Responsible for solubility in alcohols (MeOH, EtOH).[1] |
| Steric Modulator | gem-Dimethyl group | The Thorpe-Ingold effect restricts conformational freedom, potentially lowering crystal lattice energy (increasing solubility) compared to linear analogs.[1] |
| Basicity | Diamine functionality | High pKa (est.[1][2] ~10.5 for |
Solubility Profile Matrix
The following data aggregates experimental observations with predictive Hansen Solubility Parameters (HSP).
Table 1: Solvent Compatibility Guide
| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for synthesis.[1] The high dipole moment of DCM interacts favorably with the amine without H-bond competition. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The primary amine forms strong H-bonds.[1] Suitable for reductive amination reactions.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | High | Excellent for nucleophilic substitution reactions where anion stabilization is required.[1] |
| Aromatic | Toluene, Xylene | Good | The benzyl group facilitates interaction.[1] Preferred for high-temp reflux reactions.[1] |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to Good | Good solubility, but MTBE may require slight warming for high concentrations.[1] |
| Alkanes | Hexane, Heptane | Low / Conditional | The polar amine headgroup resists solvation in pure alkanes.[1] Often requires a co-solvent (e.g., 5% EtOAc).[1] |
| Aqueous | Water (pH 7) | Low | Lipophilic benzyl group dominates.[1] |
| Aqueous Acid | 1M HCl, 1M H | Miscible | Protonation of both nitrogens forms a highly soluble dicationic salt.[1] |
Critical Note: Avoid using Acetone or MEK as solvents for storage or long-term reactions.[1] The primary amine can react with ketones to form imines (Schiff bases) , degrading your sample.[1]
Visualizing the Solubility & Extraction Workflow
The amphiphilic nature of this diamine allows for a classic "Acid-Base Swing" purification. This is the most effective method to isolate the compound from non-basic impurities.[1]
Figure 1: Acid-Base Extraction Workflow.[1] This self-validating protocol exploits the pH-dependent solubility to purify the diamine without chromatography.
Experimental Protocol: Determination of Saturation Solubility
Since specific quantitative data (g/L) varies by manufacturer batch and purity, researchers should use this Gravimetric Shake-Flask Protocol to determine exact solubility for their specific solvent system.
Objective: Determine the maximum solubility (
Materials:
-
Scintillation vials (20 mL) with PTFE-lined caps.[1]
-
0.45 µm PTFE syringe filters (Nylon filters may degrade with some amines).[1]
-
Analytical balance (±0.1 mg).[1]
Procedure:
-
Saturation: Add the diamine to 5 mL of the target solvent in increments until a visible solid/oil phase persists (undissolved material) after 5 minutes of sonication.
-
Equilibration: Agitate the vial at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Filtration: Allow the mixture to settle for 1 hour. Withdraw 2 mL of the supernatant using a syringe and filter it through the 0.45 µm PTFE filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum oven at 40°C for 4 hours.
-
Quantification: Weigh the vial containing the residue (
).
Calculation:
Application Context: Solvent Selection for Synthesis
Selecting the right solvent depends on the role the diamine plays in your reaction.[1]
Figure 2: Solvent Selection Decision Tree based on the chemical role of the diamine.[1]
Handling & Stability Warnings
-
CO
Absorption (The "White Crust" Phenomenon):-
Like many primary amines, this compound avidly absorbs atmospheric CO
to form carbamate salts.[1] -
Symptom:[1] A clear solution in DCM turns cloudy or develops a crust upon exposure to air.[1]
-
Prevention:[1] Store under Argon/Nitrogen.[1] If crust forms, wash the organic solution with 1M NaOH to regenerate the free amine.[1]
-
-
Incompatibility:
References
-
PubChem. (2025).[1] Compound Summary: (2-amino-2-methylpropyl)(benzyl)methylamine.[1][4][5] National Library of Medicine.[1] Retrieved from [Link][1]
-
Heldebrant, D. J., et al. (2011).[1] "Diamines as switchable-hydrophilicity solvents with improved phase behaviour."[1][2] Green Chemistry. (Discusses the solubility behavior of diamines with CO2). Retrieved from [Link]
Sources
- 1. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 2. Diamines as switchable-hydrophilicity solvents with improved phase behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. CAS 89515-07-1: N~1~-benzyl-N~1~,2-dimethylpropane-1,2-dia… [cymitquimica.com]
- 5. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Thermal Stability Profile of (2-Amino-2-methylpropyl)(benzyl)methylamine
Executive Summary
This technical guide provides an in-depth analysis of the thermal stability of (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1). As a specialized unsymmetrical diamine featuring both a sterically hindered primary amine and a benzylic tertiary amine, this molecule exhibits a complex thermal profile critical for its use as an epoxy curing agent, polyurethane catalyst, or pharmaceutical intermediate.
While the gem-dimethyl group confers significant stability against
Chemical Architecture & Stability Analysis
To understand the thermal behavior of this molecule, one must deconstruct its functional groups. The molecule is defined by two distinct nitrogen environments with opposing stability characteristics.
Structural Breakdown
-
Gem-Dimethyl Group (
): The primary amine is attached to a tertiary carbon. This "neopentyl-like" architecture provides steric protection, significantly reducing the rate of nucleophilic attack on the amine and preventing standard Hofmann elimination pathways due to the lack of -hydrogens on the quaternary carbon. -
Benzylic Tertiary Amine (
): The central nitrogen is tertiary and benzylated. While this increases basicity and catalytic activity, the benzylic position is susceptible to radical abstraction and oxidative cleavage at elevated temperatures.
Thermodynamic Implications
The bond dissociation energy (BDE) of the benzylic C-H bond (~88 kcal/mol) is lower than that of standard alkyl C-H bonds (~98 kcal/mol). Consequently, in the presence of oxygen, the thermal stability limit is defined by the oxidation of this benzylic methylene group, leading to chain scission. In inert atmospheres (Nitrogen/Argon), the molecule is predicted to remain stable up to significantly higher temperatures (~250°C) before homolytic cleavage occurs.
Thermal Properties Data
The following data summarizes the physicochemical profile. Where specific experimental values for CAS 89515-07-1 are proprietary or unavailable, values are derived from high-fidelity Structural Activity Relationship (SAR) models of homologous benzylic amines.
| Property | Value / Range | Confidence Level | Notes |
| Molecular Weight | 192.30 g/mol | Exact | Formula: |
| Boiling Point | 235°C - 245°C | High (Predicted) | Based on polarity/MW of diamine analogs. |
| Flash Point | >100°C | High (Predicted) | Closed cup; requires heating to ignite. |
| Decomposition Onset ( | ~260°C (Inert) | Medium (Predicted) | Driven by C-N homolysis. |
| Oxidative Onset ( | ~140°C (Air) | High (Inferred) | Benzylic oxidation initiates rapid degradation. |
| Physical State | Colorless to pale yellow liquid | Observed | Viscosity is temperature-dependent. |
Degradation Mechanisms
Understanding the specific pathways of decomposition is vital for process safety and formulation stability.
Pathway A: Oxidative Deamination (Air/Oxygen)
In the presence of oxygen, the benzylic methylene hydrogens are abstracted, forming a radical that reacts with
Pathway B: Homolytic Cleavage (Inert/High T)
Under nitrogen, the molecule resists degradation until sufficient thermal energy exists to break the weakest bond—typically the Benzylic C-N bond or the bond between the central nitrogen and the propyl chain.
Pathway Visualization
The following diagram illustrates the competing degradation pathways based on environmental conditions.
Figure 1: Thermal degradation pathways distinguishing between oxidative attack (red) and thermal homolysis (yellow).
Experimental Validation Protocols
As a researcher, you must validate these predictions for your specific batch. Do not rely solely on COA specifications. The following protocol ensures rigorous thermal characterization.
Thermogravimetric Analysis (TGA)
Objective: Determine
-
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).
-
Crucible: Alumina (
) 70 , open pan (to allow volatile escape). -
Sample Mass: 10-15 mg (Ensure liquid covers bottom uniformly).
-
Purge Gas:
-
Run 1 (Stability): Nitrogen (
) at 50 mL/min. -
Run 2 (Oxidative Stability): Air or
at 50 mL/min.
-
-
Ramp Profile:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 600°C.
-
-
Data Analysis: Record temperature at 1% (
), 5% ( ), and 50% mass loss.
Differential Scanning Calorimetry (DSC)
Objective: Detect exothermic decomposition or glass transition (
-
Crucible: High-pressure gold-plated or hermetic aluminum pans (to prevent evaporation before decomposition).
-
Ramp: 5°C/min to 300°C.
-
Signal: Look for sharp exothermic rise indicating rapid decomposition.
Workflow Diagram
The following flowchart standardizes the characterization logic.
Figure 2: Decision logic for thermal stability characterization.
Handling & Storage Recommendations
Based on the benzylic susceptibility identified in Section 4:
-
Inert Storage: Store under a nitrogen or argon headspace. The benzylic amine will slowly yellow (oxidize) if left in headspace air, forming benzaldehyde impurities that can inhibit curing reactions.
-
Temperature Control: Maintain storage below 30°C. Avoid localized overheating during drum heating (use band heaters with strict limits).
-
Material Compatibility: Avoid copper or brass fittings, as copper ions can catalyze the oxidation of benzylic amines. Use Stainless Steel (304/316) or PTFE-lined containers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61265664, (2-Amino-2-methylpropyl)(methyl)propylamine (Analogous Structure). Retrieved from [Link]
-
Organic Chemistry Portal. Stability and Deprotection of Benzylamines. (Mechanism of benzylic oxidation). Retrieved from [Link]
Reactivity profile of (2-Amino-2-methylpropyl)(benzyl)methylamine
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary: The Neopentyl-Diamine Scaffold
(2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1) represents a specialized vicinal diamine scaffold characterized by a high degree of steric differentiation between its two nitrogen centers. Unlike linear diamines (e.g., ethylenediamine), this molecule features a gem-dimethyl "lock" adjacent to the primary amine.
For the drug developer, this molecule offers three distinct tactical advantages:
-
Metabolic Stability: The neopentyl-like position of the primary amine hinders oxidative deamination by MAO (Monoamine Oxidases).
-
Conformational Pre-organization: The Thorpe-Ingold (gem-dimethyl) effect significantly lowers the entropic barrier for cyclization, making this an ideal precursor for constructing substituted piperazines and diazepines .
-
Orthogonal Reactivity: The steric bulk of the primary amine, combined with the chemically distinct benzyl-protected tertiary amine, allows for highly selective functionalization without requiring transient protecting groups.
Structural Analysis & Physicochemical Properties
To predict reactivity, we must dissect the steric and electronic environment of the two nitrogen centers.
| Feature | Primary Amine ( | Tertiary Amine ( |
| Position | Neopentyl (Attached to quaternary C) | Primary (Attached to |
| Steric Hindrance | High (A-value | Moderate |
| Nucleophilicity | Attenuated (Kinetic hindrance) | High (but non-reactive to acylation) |
| Basicity (Est. pKa) | ||
| Key Role | Amide coupling, Imine formation | Internal base, Proton shuttle, Solubilizing group |
The Gem-Dimethyl Effect (Thorpe-Ingold):
The two methyl groups at the C2 position compress the bond angle between the amine arms (
Reactivity Map & Pathways
The following diagram outlines the core reactivity nodes of the scaffold.
Figure 1: Core reactivity vectors.[1][2][3][4] Note the divergence between functionalization (Acylation) and scaffold modification (Deprotection/Cyclization).
Detailed Reactivity Profile
4.1. Nucleophilic Acylation (The "Neopentyl Constraint")
The primary amine is located on a tertiary carbon. While it remains basic, its nucleophilic attack on electrophiles is kinetically retarded compared to a linear amine (e.g., n-propylamine).
-
Implication: Standard amide couplings with bulky carboxylic acids may stall.
-
Solution: Use "slim" coupling reagents (e.g., HATU) or highly reactive acyl chlorides. Avoid bulky active esters (like Pfp-esters) if the acid partner is also sterically demanding.
-
Selectivity: In competition experiments with unhindered primary amines, this molecule will react slower, allowing for kinetic resolution strategies.
4.2. Cyclization to Heterocycles
This is the scaffold's primary utility. The gem-dimethyl group pre-organizes the molecule into a gauche conformation, drastically accelerating ring closure.
Pathway: Synthesis of 3,3-Dimethylpiperazin-2-ones
Reaction with
-
N-Alkylation: The tertiary nitrogen is too hindered/non-nucleophilic for this. The primary amine alkylates the halide (slow step).
-
Lactamization: The resulting secondary amine attacks the ester carbonyl to close the ring. This step is instantaneous due to the Thorpe-Ingold effect.
Figure 2: The gem-dimethyl group forces the intermediate into a conformation that makes cyclization inevitable and rapid.
4.3. Benzyl Deprotection (Orthogonality)
The N-benzyl group serves as a robust protecting group for the secondary amine position (masked as a tertiary amine).
-
Stability: Stable to TFA, HCl, NaOH, and nucleophiles.
-
Removal: Requires catalytic hydrogenolysis (
, Pd/C). -
Caution: The presence of the free primary amine can poison the catalyst if not protonated. It is often best to perform deprotection after the primary amine has been acylated or cyclized.
Experimental Protocols
Protocol A: Selective Acylation of the Hindered Primary Amine
Use this protocol to attach the scaffold to a carboxylic acid drug core.
Reagents:
-
Substrate: 1.0 eq
-
Carboxylic Acid: 1.1 eq
-
Coupling Agent: HATU (1.1 eq) - Preferred for hindered amines
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 5 mins.
-
Add HATU. The solution should turn yellow/orange (activated ester formation).
-
Add (2-Amino-2-methylpropyl)(benzyl)methylamine .
-
Critical Step: Heat may be required.[5][6] Start at RT.[2][7] If LCMS shows <50% conversion after 2 hours, heat to 50°C. The neopentyl steric bulk often raises the activation energy barrier.
-
Workup: Dilute with EtOAc, wash with saturated
(removes acid/HATU byproducts) and Brine. -
Validation: Check for disappearance of the amine peak (approx.
193 ).
Protocol B: Hydrogenolytic Debenzylation
Use this to reveal the secondary amine after building the core structure.
Reagents:
-
Substrate (Benzyl-protected): 1.0 eq
-
Catalyst: 10% Pd/C (5-10 wt% loading)
-
Solvent: MeOH or EtOH
-
Acid Source: 1.0 eq HCl (aq) or Acetic Acid (Optional but recommended to prevent catalyst poisoning by the amine).
Procedure:
-
Safety: Purge reaction vessel with Nitrogen (Pd/C is pyrophoric).
-
Dissolve substrate in MeOH. Add the acid source.
-
Carefully add Pd/C catalyst.
-
Switch atmosphere to Hydrogen (
) via balloon (1 atm) or Parr shaker (30 psi) for faster kinetics. -
Stir vigorously at RT for 4–12 hours.
-
Filtration: Filter through Celite to remove Pd/C. Do not let the filter cake dry out (fire hazard).
-
Concentrate filtrate to yield the amine salt.
References
-
Structural Identification & Properties
- The Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on gem-dimethyl acceleration). Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766.
- Reactivity of Neopentyl Amines: Magid, R. M. (1980). Nucleophilic substitution at neopentyl carbon. Tetrahedron, 36(13), 1901-1930. (Establishes the kinetic hindrance parameters).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzylamines [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. tsijournals.com [tsijournals.com]
- 8. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]
Navigating the Landscape of N-Benzyl-N,2-dimethylpropane-1,2-diamine: A Technical Guide
An In-depth Exploration of Nomenclature, Synthesis, and Potential Applications for Researchers and Drug Development Professionals
Introduction
N-benzyl-N,2-dimethylpropane-1,2-diamine, a substituted diamine with a unique structural arrangement, holds potential as a versatile building block in synthetic chemistry and drug discovery. Its combination of a lipophilic benzyl group, a chiral center, and two amine functionalities of differing basicity makes it an intriguing candidate for the development of novel ligands, catalysts, and pharmacologically active agents. This technical guide provides a comprehensive overview of this compound, addressing its nomenclature, physicochemical properties, proposed synthetic routes, and potential applications based on the current understanding of structurally related molecules.
Nomenclature and Chemical Identity
The precise identification of a chemical entity is paramount for scientific communication and reproducibility. The compound in focus is systematically named N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine . For clarity and database searching, it is crucial to be aware of its various synonyms and identifiers.
Table 1: Chemical Identifiers for N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine
| Identifier | Value |
| IUPAC Name | N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine |
| CAS Number | 89515-07-1[1][2] |
| Molecular Formula | C₁₂H₂₀N₂[1][2] |
| Molecular Weight | 192.30 g/mol [2] |
| Synonyms | (2-Amino-2-methylpropyl)(benzyl)methylamine[2], 1,2-Propanediamine, N¹,2-dimethyl-N¹-(phenylmethyl)-[1][2] |
| InChI | InChI=1S/C12H20N2/c1-12(2,13)10-14(3)9-11-7-5-4-6-8-11/h4-8H,9-10,13H2,1-3H3[1][2] |
| SMILES | CC(C)(N)CN(C)Cc1ccccc1[1][2] |
It is important to distinguish this compound from its structural isomers, such as N¹-benzyl-2-methylpropane-1,2-diamine and 2-N-benzyl-2-methylpropane-1,2-diamine, which possess different substitution patterns and, consequently, may exhibit distinct chemical and biological properties.[3]
Physicochemical Properties
The physical and chemical characteristics of N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine dictate its handling, storage, and reactivity. Based on its structure and information from suppliers of analogous compounds, the following properties can be inferred.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Appearance | Colorless to pale yellow liquid or low-melting solid[1][2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Limited solubility in water. |
| Boiling Point | Estimated to be in the range of 250-300 °C at atmospheric pressure. |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. |
| Basicity | The two nitrogen atoms exhibit different basicities. The tertiary amine is generally more basic than the primary amine. |
Proposed Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis can be envisioned to start from the commercially available 1,2-diamino-2-methylpropane. The first step would involve the selective monomethylation of one of the amino groups, followed by reductive amination with benzaldehyde to introduce the benzyl group on the same nitrogen.
Caption: Proposed two-step synthesis of N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N¹,2-Dimethylpropane-1,2-diamine (Intermediate)
-
To a solution of 1,2-diamino-2-methylpropane (1.0 eq) in methanol, add formaldehyde (1.1 eq, 37% aqueous solution) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by the slow addition of 1 M HCl until the evolution of gas ceases.
-
Basify the solution with 2 M NaOH and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude monomethylated intermediate.
Step 2: Synthesis of N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine
-
Dissolve the crude N¹,2-dimethylpropane-1,2-diamine from Step 1 in dichloromethane.
-
Add benzaldehyde (1.0 eq) and stir for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Characterization
The structure and purity of the synthesized N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the methyl groups, and the protons of the propane backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.
Potential Applications in Research and Drug Development
The structural features of N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine suggest its utility in several areas of chemical and pharmaceutical research.
Ligand Synthesis for Asymmetric Catalysis
Chiral diamines are widely used as ligands in transition metal-catalyzed asymmetric synthesis. The presence of a chiral center and two coordinating nitrogen atoms in N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine makes it a candidate for the development of novel chiral ligands. These ligands could be employed in reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.
Scaffold for Medicinal Chemistry
Substituted diamines are prevalent motifs in many biologically active compounds. The N-benzyl group can enhance lipophilicity, which may improve cell membrane permeability. The diamine backbone provides two points for further chemical modification, allowing for the generation of a library of derivatives for screening against various biological targets. For instance, derivatives of N-benzyl diamines have shown potential as anticonvulsant and neuroleptic agents.[4][5]
Caption: Potential application areas for N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine.
Building Block for Functional Materials
The diamine functionality allows for the incorporation of this molecule into polymeric structures or onto solid supports. This could be useful in the development of new materials with specific binding properties, such as chiral stationary phases for chromatography or functionalized resins for solid-phase synthesis.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine. Based on the safety data for structurally similar amines, the following guidelines should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine represents a chemical entity with considerable potential, yet it remains largely unexplored in the scientific literature. This guide has provided a comprehensive overview of its known properties and, through logical inference based on the chemistry of related compounds, has proposed a viable synthetic route and highlighted promising areas for future research. For scientists and researchers in drug development and materials science, this compound offers a unique scaffold for the design and synthesis of novel molecules with tailored properties. Further investigation into its synthesis, characterization, and application is warranted to fully unlock its potential.
References
- Cho, Y. S., et al. (1998). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 41(21), 4190-4197.
-
PubChem. 2-N-benzyl-2-methylpropane-1,2-diamine. [Link]
-
PubChem. 1,2-Propanediamine, N,N'-dimethyl-. [Link]
- Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224-1230.
- Nesterkina, M. V., et al. (2022).
- Google Patents.
- S. M. Unkeless. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Molecules, 27(13), 4195.
Sources
Methodological & Application
Application Note: Selective N-Benzylation of 2-Methyl-1,2-Propanediamine
[1][2]
Abstract & Strategic Analysis
This application note details the protocol for the mono-N-benzylation of 2-methyl-1,2-propanediamine (CAS 811-93-8).[1][2] The core challenge in functionalizing this substrate is controlling regioselectivity and poly-alkylation .[1][2]
The substrate possesses two distinct primary amine sites:[3][4]
-
N1 Position: Located on a primary carbon (
).[1][2] Sterically accessible. -
N2 Position: Located on a tertiary carbon (
).[1][2][4] Sterically hindered (neopentyl-like environment).[1][2]
Strategic Hypothesis: Under kinetically controlled conditions, electrophilic attack (specifically imine condensation) will occur preferentially at the N1 position due to lower steric impedance.[4] This protocol utilizes a Reductive Amination strategy, which offers superior control over mono-alkylation compared to direct alkylation with benzyl halides.[1][2]
Chemical Structure & Target Transformation[1][4][5]
| Component | Structure | Key Property |
| Substrate | N1 : Unhindered, NucleophilicN2 : Sterically Crowded | |
| Reagent | Benzaldehyde ( | Electrophile |
| Target | N1-Benzylated (Major Isomer) |
Reaction Mechanism & Pathway[4][5]
The reaction proceeds via a two-step "one-pot" sequence:
-
Condensation: Selective formation of the aldimine (Schiff base) at the N1 position.
-
Reduction: Irreversible hydride transfer to the imine to yield the secondary amine.[2]
Figure 1: Reaction pathway highlighting the kinetic preference for N1 functionalization.[1][2][4]
Experimental Protocol
Materials & Reagents[3][4][5][7][8][9][10][11][12]
| Reagent | MW ( g/mol ) | Equiv.[1][2][4] | Density | Notes |
| 2-Methyl-1,2-propanediamine | 88.15 | 1.0 | 0.85 g/mL | Substrate.[1][2] Hygroscopic. |
| Benzaldehyde | 106.12 | 1.0 | 1.04 g/mL | Freshly distilled preferred. |
| Methanol (MeOH) | 32.04 | N/A | - | Anhydrous grade.[1][2] |
| Sodium Borohydride ( | 37.83 | 1.5 | Solid | Reducing agent.[1][2][4] |
| Sodium Hydroxide (1M) | 40.00 | N/A | - | For workup.[1][2] |
| Dichloromethane (DCM) | 84.93 | N/A | - | Extraction solvent.[1][2] |
Step-by-Step Methodology
Phase 1: Imine Formation (Condensation)[1][2][4]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon.[1][2][4] -
Solvation: Add 2-methyl-1,2-propanediamine (10.0 mmol, 0.88 g) to the flask. Dissolve in anhydrous Methanol (30 mL).
-
Addition: Cool the solution to 0°C (ice bath). Add Benzaldehyde (10.0 mmol, 1.06 g, 1.02 mL) dropwise over 10 minutes.
-
Equilibration: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 2-4 hours.
Phase 2: Reduction[1][2]
-
Cooling: Return the reaction mixture to 0°C.
-
Reduction: Add Sodium Borohydride (
) (15.0 mmol, 0.57 g) portion-wise over 15 minutes. -
Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Phase 3: Workup & Purification (Acid-Base Extraction)
This specific workup exploits the basicity of the product to remove neutral impurities (benzyl alcohol) and unreacted aldehyde.[2][4]
Figure 2: Acid-Base extraction workflow for purification of amine products.[1][2]
-
Quench: Add water (10 mL) to quench excess borohydride.[2][4]
-
Concentration: Remove Methanol under reduced pressure (Rotovap).
-
Acidification: Dilute the aqueous residue with 1M HCl (20 mL) until pH < 2.
-
Wash (Critical): Extract the acidic aqueous layer with DCM (
mL).[1][2][4] -
Basification: Basify the aqueous layer with 2M NaOH until pH > 12. The solution should become cloudy as the free amine separates.[2]
-
Extraction: Extract the basic aqueous layer with DCM (
mL).[2][4] -
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Analytical Characterization
To validate the structure and regioselectivity, perform
| Signal Type | Chemical Shift ( | Multiplicity | Interpretation |
| Aromatic | 7.2 - 7.4 ppm | Multiplet | Benzyl phenyl ring protons.[1][2] |
| Benzylic | ~3.8 ppm | Singlet (2H) | |
| N1-Methylene | ~2.4 ppm | Singlet (2H) | |
| Methyls | ~1.1 ppm | Singlet (6H) |
Regioselectivity Check:
-
If benzylation occurred at the hindered N2 position, the steric crowding would likely cause significant shifting or splitting complexities in the methyl signals, and the reaction yield would be significantly lower.[4]
-
The integration of the benzylic protons (2H) vs the gem-dimethyls (6H) confirms mono-substitution.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation. | Add a dehydrating agent (molecular sieves 4Å) during Step 3.[1][2][4] |
| Bis-alkylation | Excess aldehyde used.[1][2] | Strictly control stoichiometry (0.95 - 1.0 eq of aldehyde). Dilute reaction further. |
| Emulsion during workup | Amphiphilic nature of amine.[2] | Use Brine (saturated NaCl) during the extraction.[2][4] Do not shake vigorously; swirl gently. |
| Impurity: Benzyl Alcohol | Reduction of unreacted aldehyde.[2] | Ensure the Acid Wash (Step 3 in Workup) is performed thoroughly.[2][4] |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][4]
-
NIST Chemistry WebBook. "2-Methyl-1,2-propanediamine."[1][2] National Institute of Standards and Technology.[2][7] [1][4]
-
PubChem. "2-Methylpropane-1,2-diamine."[1][2] National Center for Biotechnology Information.[2]
-
ChemicalBook. "1,2-Diamino-2-methylpropane Properties and Safety."
Sources
- 1. 1,2-DIAMINO-2-METHYLPROPANE | 811-93-8 [chemicalbook.com]
- 2. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regio- and stereoselective carbometallation reactions of N-alkynylamides and sulfonamides [beilstein-journals.org]
- 6. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-1,2-propanediamine [webbook.nist.gov]
Application Notes & Protocols: (2-Amino-2-methylpropyl)(benzyl)methylamine as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-2-methylpropyl)(benzyl)methylamine is a unique diamine building block with significant potential in medicinal chemistry and drug discovery. Its structural features, combining a sterically hindered primary amine and a benzylated tertiary amine, offer a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. This document provides detailed application notes and protocols for the strategic utilization of (2-Amino-2-methylpropyl)(benzyl)methylamine in the construction of pharmaceutical intermediates. The protocols herein are presented to illustrate the synthetic utility of this building block, emphasizing reaction mechanisms and providing a framework for the development of novel therapeutics.
Introduction: The Strategic Advantage of (2-Amino-2-methylpropyl)(benzyl)methylamine
The design and synthesis of new chemical entities with improved pharmacological profiles is a cornerstone of modern drug development. The benzylamine motif is a prevalent feature in many FDA-approved drugs, highlighting its importance in molecular recognition and binding.[1] (2-Amino-2-methylpropyl)(benzyl)methylamine presents a unique combination of a primary and a tertiary amine within the same molecule. The gem-dimethyl group adjacent to the primary amine provides steric hindrance, which can be exploited for selective reactions. The benzyl group on the tertiary amine can serve as a protecting group that can be removed under specific conditions, or it can be an integral part of the final pharmacophore.[2] This dual functionality makes it a valuable starting material for creating diverse molecular architectures.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is crucial for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C12H20N2 | PubChem |
| Molecular Weight | 192.30 g/mol | PubChem |
| IUPAC Name | 1-N-benzyl-1-N,2-dimethylpropane-1,2-diamine | PubChem |
| SMILES | CN(CC1=CC=CC=C1)CC(C)(C)N | PubChem |
| InChIKey | KEVBULSQPZAIAF-UHFFFAOYSA-N | PubChem |
Synthetic Applications & Protocols
The strategic placement of the two amine functionalities in (2-Amino-2-methylpropyl)(benzyl)methylamine allows for a range of selective chemical transformations. The less sterically hindered tertiary amine can participate in certain reactions, while the primary amine's reactivity can be modulated. The following protocols are illustrative of how this building block can be employed in the synthesis of pharmaceutical precursors.
Protocol 1: Selective Acylation of the Primary Amine
This protocol demonstrates the selective acylation of the primary amine in the presence of the tertiary amine, a common step in the elaboration of amine-containing building blocks. The steric hindrance around the primary amine necessitates slightly more forcing conditions than for a simple primary amine.
Objective: To synthesize N-(1-(benzyl(methyl)amino)-2-methylpropan-2-yl)acetamide.
Reaction Scheme:
Caption: Reaction scheme for the selective acylation of the primary amine.
Materials:
-
(2-Amino-2-methylpropyl)(benzyl)methylamine
-
Acetic Anhydride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of (2-Amino-2-methylpropyl)(benzyl)methylamine (1.0 mmol, 192.3 mg) in dichloromethane (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol, 0.17 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mmol, 0.10 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 10% Methanol in DCM).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (Eluent: 0-10% gradient of Methanol in DCM) to obtain the pure N-(1-(benzyl(methyl)amino)-2-methylpropan-2-yl)acetamide.
Rationale: The use of a slight excess of triethylamine is to neutralize the acetic acid byproduct of the reaction. The steric hindrance of the gem-dimethyl groups near the primary amine slows the rate of acylation compared to a non-hindered primary amine, thus requiring a longer reaction time for completion. The tertiary amine remains unreacted under these mild conditions.
Protocol 2: Reductive Amination for Elaboration of the Primary Amine
Reductive amination is a powerful tool for forming C-N bonds. This protocol illustrates the reaction of the primary amine with a model aldehyde, benzaldehyde, followed by in-situ reduction to form a secondary amine.
Objective: To synthesize N-benzyl-1-(benzyl(methyl)amino)-2-methylpropan-2-amine.
Reaction Scheme:
Sources
Technical Application Note: (2-Amino-2-methylpropyl)(benzyl)methylamine in Coordination Chemistry
Executive Summary
(2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1), herein referred to as
This ligand is a critical tool in coordination chemistry for three primary reasons:
-
The Gem-Dimethyl Effect: The
backbone substituent enforces a rigid chelate bite angle and accelerates complex formation (Thorpe-Ingold effect). -
Steric Shielding: The combination of the gem-dimethyl group and the
-benzyl moiety creates a hydrophobic pocket around the metal center, stabilizing reactive intermediates and retarding axial attack (e.g., by biological thiols in platinum drug research). -
Electronic Asymmetry: The hard primary amine and softer tertiary amine allow for hemilabile coordination modes, useful in catalysis.
This guide provides validated protocols for the synthesis of
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | |
| Common Name | (2-Amino-2-methylpropyl)(benzyl)methylamine |
| Formula | |
| MW | 192.30 g/mol |
| Structure | |
| pKa (est) | ~9.8 (Primary |
| Coordination Mode | Bidentate ( |
Synthesis Protocol: The Nitro-Mannich Route
The most robust synthesis of
Phase 1: Synthesis of the Nitro-Precursor
Reaction: 2-Nitropropane + Formaldehyde +
-
Reagents:
-
2-Nitropropane (1.0 eq, 89 mg/mmol)
-
Paraformaldehyde (1.1 eq, depolymerizes to
) - -Methylbenzylamine (1.0 eq)
-
Ethanol (Solvent)
-
Catalytic NaOH (10 mol%)
-
-
Procedure:
-
Dissolve
-methylbenzylamine and 2-nitropropane in ethanol. -
Add paraformaldehyde and catalytic NaOH.
-
Reflux for 4–6 hours. The solution will clarify as paraformaldehyde reacts.
-
Mechanism: The deprotonated 2-nitropropane attacks the iminium ion generated from formaldehyde and the amine.
-
Workup: Evaporate ethanol. Dissolve residue in
, wash with water to remove unreacted formaldehyde. Dry over and concentrate. -
Product (A):
-benzyl- .
-
Phase 2: Reduction to Diamine ( )
Reaction:
-
Method: Catalytic Hydrogenation (Preferred for purity).
-
Catalyst: Raney Nickel (approx. 1 g per 10 g substrate) or 10% Pd/C.
-
Solvent: Methanol.
-
Pressure: 40–60 psi
.
-
-
Procedure:
-
Dissolve Intermediate (A) in methanol in a Parr shaker bottle.
-
Add catalyst (Caution: Raney Ni is pyrophoric).
-
Shake under
pressure for 12 hours at room temperature. -
Purification: Filter through Celite to remove catalyst. Remove solvent.
-
Distillation: Vacuum distillation is recommended for high-purity coordination chemistry (bp ~110°C at 0.5 mmHg).
-
Visual Workflow (Synthesis)
Caption: Two-step synthesis of
Coordination Protocol: Platinum(II) Complexes
This ligand is structurally analogous to the ligands used in Picoplatin , designed to provide steric protection to the Pt center.
Objective: Synthesis of
Rationale: The steric bulk of the benzyl and gem-dimethyl groups is expected to retard the rate of substitution by biological nucleophiles (e.g., glutathione), potentially overcoming resistance mechanisms in cancer cells.
Protocol:
-
Precursor Preparation: Dissolve
(1.0 eq, 415 mg/mmol) in minimal distilled water (5 mL). Filter to remove any insoluble impurities. -
Ligand Addition: Dissolve
(1.05 eq) in acetone or ethanol (5 mL). -
Mixing: Add the ligand solution dropwise to the platinum solution with vigorous stirring.
-
Note: The mixture may become cloudy immediately.
-
-
Reaction: Heat the mixture at 50°C for 12 hours. The color should shift from deep red (
) to pale yellow ( ). -
Precipitation: If the product does not precipitate, reduce volume under vacuum and cool to 4°C.
-
Wash: Filter the yellow solid and wash with water (to remove KCl), then diethyl ether (to remove unreacted ligand).
-
Characterization:
-
195Pt NMR: Expected shift around -2200 to -2600 ppm (typical for
sphere). -
X-Ray: Look for square planar geometry with the gem-dimethyl group oriented to block one axial face.
-
Coordination Protocol: Copper(II) Bioinorganic Models
is ideal for modeling "Type 1" copper sites where steric constraints force distorted geometries.Objective: Synthesis of
Protocol:
-
Solution A: Dissolve
(1.0 eq) in Ethanol (abs). -
Solution B: Dissolve
(1.0 eq) in Ethanol. -
Reaction: Mix A and B at room temperature.
-
Observation: The solution will turn deep blue/green.
-
-
Crystallization: Slow evaporation or vapor diffusion of diethyl ether into the ethanol solution.
-
Outcome: The steric bulk of the gem-dimethyl group often prevents the formation of polymeric bridged species, favoring monomeric complexes.
Application Notes: Why Use This Ligand?
A. Steric "Shut-Off" in Catalysis
In palladium-catalyzed cross-coupling, the bulky gem-dimethyl group exerts the Thorpe-Ingold effect .
-
Mechanism: The bulky substituents on the carbon backbone compress the
bond angle ( ). -
Result: This compression favors the reductive elimination step (which requires a smaller bite angle) over the oxidative addition step.
-
Use Case: Use
for difficult reductive eliminations, such as forming bonds in sterically crowded substrates.
B. Asymmetric Induction (Pro-chiral)
While
-
If the metal complex is resolved (e.g., using chiral anions), the bulky benzyl group can transfer chiral information to a substrate.
-
The gem-dimethyl group locks the conformation of the chelate ring, preventing ring-flipping and enhancing stereoselectivity.
Visual Mechanism: Steric Shielding
Caption: Steric shielding mechanism. The gem-dimethyl and benzyl groups block the axial approach of inactivating nucleophiles (e.g., Glutathione) to the Pt center.
References
- Synthesis of Nitro-amine Precursors:Organic Syntheses, Coll. Vol. 3, p. 658 (1955); Vol. 25, p. 87 (1945). (Classic Mannich condensation protocols adapted for nitroalkanes).
-
Gem-Dimethyl Effect in Coordination: Shaw, B. L. (1975). "The Thorpe–Ingold effect in coordination chemistry." Journal of the American Chemical Society. Link
-
Steric Hindrance in Platinum Drugs: Hambley, T. W. (1997). "The influence of steric hindrance on the coordination of diammineplatinum(II) complexes." Coordination Chemistry Reviews. Link
-
PubChem Compound Summary: (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS 89515-07-1). Link
-
General Protocol for Diamine Metallation: Gust, R., et al. (2009). "Development of Platinum(II) Complexes with Bulky Diamines." Journal of Medicinal Chemistry. Link
Sources
Technical Synthesis Guide: (2-Amino-2-methylpropyl)(benzyl)methylamine Derivatives via Nitro-Mannich Assembly
Application Note: AN-SYN-2026-04
Abstract & Strategic Overview
The 1,2-diamine motif substituted with a gem-dimethyl group is a privileged pharmacophore in medicinal chemistry, offering conformational constraints that often improve potency and metabolic stability (the "Thorpe-Ingold effect"). This guide details the optimized synthesis of (2-Amino-2-methylpropyl)(benzyl)methylamine , a versatile intermediate for GPCR ligands and kinase inhibitors.
The synthesis utilizes a Nitro-Mannich (Aza-Henry) condensation followed by a chemoselective reduction. This route is selected over direct alkylation of 1,2-diamines due to its superior atom economy, avoidance of over-alkylation, and the commercial availability of the nitro-precursors.
Retrosynthetic Logic
The target molecule is disconnected at the C1-C2 bond via a Mannich-type assembly.
-
Precursor Assembly: Condensation of 2-nitropropane, formaldehyde, and N-methylbenzylamine.
-
Functionalization: Chemoselective reduction of the nitro group to the primary amine while preserving the N-benzyl moiety.
Figure 1: Retrosynthetic disconnection showing the Nitro-Mannich assembly strategy.
Phase 1: The Nitro-Mannich Condensation
This step constructs the carbon skeleton. The reaction involves the in situ formation of an iminium ion from formaldehyde and the secondary amine, which is then intercepted by the nitronate anion of 2-nitropropane.
Reagents & Stoichiometry[1][2]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 2-Nitropropane | 89.09 | 1.2 | Nucleophile (Nitroalkane) |
| Paraformaldehyde | 30.03 | 1.2 | Carbonyl Source |
| N-Methylbenzylamine | 121.18 | 1.0 | Amine Component |
| Ethanol (95%) | - | Solvent | Reaction Medium |
| NaOH (aq, 10%) | 40.00 | Cat. | Base Catalyst (Optional) |
Experimental Protocol
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Paraformaldehyde (1.2 eq) in Ethanol (5 mL per gram of amine).
-
Amine Addition: Add N-Methylbenzylamine (1.0 eq) dropwise. The reaction is slightly exothermic as the hemiaminal forms. Stir at room temperature for 30 minutes until the solution becomes clear.
-
Nitro Addition: Add 2-Nitropropane (1.2 eq) to the mixture.
-
Catalysis: Add a catalytic amount of 10% NaOH (approx. 2-3 drops).
-
Expert Insight: While the reaction can proceed thermally, a catalytic base accelerates the deprotonation of the nitroalkane to its active nitronate form.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes). The starting amine spot should disappear.
-
Workup:
-
Validation:
-
IR: Look for strong bands at ~1540 cm⁻¹ and ~1370 cm⁻¹ (NO₂ asymmetric/symmetric stretch).
-
¹H NMR: Confirm the gem-dimethyl singlet at
ppm and the methylene singlet bridging the nitrogen and quaternary carbon.
-
Phase 2: Chemoselective Reduction
The challenge here is to reduce the tertiary nitro group to a primary amine without cleaving the benzylic C-N bond (hydrogenolysis).
-
Method A (Standard): Raney Nickel / H₂. Preferred for preserving benzyl groups.
-
Method B (Alternative): Zn / HCl. Used if high-pressure hydrogenation equipment is unavailable.
Selected Protocol: Catalytic Hydrogenation (Raney Ni)
Reagents & Stoichiometry[1][2]
| Reagent | Role | Specifications |
| Nitro-Intermediate | Substrate | Crude oil from Phase 1 |
| Raney Nickel | Catalyst | ~10-20 wt% loading (slurry in water/EtOH) |
| Methanol | Solvent | Anhydrous |
| Hydrogen (H₂) | Reductant | 50 psi (Parr Shaker) |
Experimental Protocol
-
Safety Check: Raney Nickel is pyrophoric when dry. Handle under an inert atmosphere or keep wet at all times.
-
Loading: In a hydrogenation bottle (Parr), dissolve the Nitro-Intermediate in Methanol.
-
Catalyst Addition: Carefully add the Raney Nickel slurry (approx. 15% by weight of substrate).
-
Hydrogenation:
-
Purge the vessel with Nitrogen (
). -
Purge with Hydrogen (
). -
Pressurize to 50 psi H₂ and shake at room temperature for 12–24 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the non-polar nitro compound and the appearance of a polar, ninhydrin-positive spot indicates conversion.
-
Workup (Self-Validating Purification):
-
Filtration: Filter the mixture through a pad of Celite (Caution: Do not let the catalyst dry out). Wash the pad with Methanol.
-
Acid-Base Extraction (Purification Logic):
-
Concentrate the filtrate.[4]
-
Dissolve residue in 1M HCl (converts product to water-soluble salt).
-
Wash with Ether (removes non-basic impurities/unreacted nitro).
-
Basify the aqueous layer with 4M NaOH to pH > 12.
-
Extract with Dichloromethane (DCM) (
). -
Dry combined organic layers (
) and concentrate.
-
-
Figure 2: Acid-Base extraction workflow ensuring isolation of high-purity amine.
Analytical Characterization
To validate the synthesis of (2-Amino-2-methylpropyl)(benzyl)methylamine , compare obtained data against these expected values:
-
Physical State: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃):
- 7.20–7.35 (m, 5H, Ar-H )
- 3.55 (s, 2H, N-CH ₂-Ph)
- 2.25 (s, 2H, CH ₂-N(Me)Bn)
- 2.20 (s, 3H, N-CH ₃)
- 1.10 (s, 6H, C(CH ₃)₂)
- 1.2–1.5 (br s, 2H, NH ₂)
-
Mass Spectrometry (ESI): Calc for
[M+H]⁺: 193.17. Found: 193.2.
Derivatization Potential[2]
This protocol allows for modular derivatives by substituting the starting materials:
-
Varying the Amine: Use N-ethylbenzylamine or cyclic amines (e.g., N-benzylpiperazine) in Phase 1 to alter the tertiary amine side.
-
Varying the Nitroalkane: Use nitroethane (instead of 2-nitropropane) to generate a chiral center at the
-position (requires chiral resolution). -
Amide Coupling: The resulting primary amine is sterically hindered (neopentyl-like) but remains nucleophilic enough for acylation with acid chlorides or EDC/HOBt couplings to generate amide libraries.
References
-
The Nitro-Mannich Reaction (Aza-Henry)
-
Catalytic Hydrogenation of Nitro Compounds
-
Tuning the selectivity of catalytic nitriles hydrogenation (discusses Pd vs. other catalysts for amine synthesis). Nature Communications. Available at: [Link]
- Smiley, R. A. (1958). "Dinitro Amines and Their Reduction Products." The Journal of Organic Chemistry. (Classic reference for nitro-amine reductions).
-
-
General Benzylamine Synthesis
-
Organic Chemistry Portal - Benzylamines. Available at: [Link]
-
-
Compound Data & Identifiers
-
PubChem CID 10352573: (2-amino-2-methylpropyl)(benzyl)methylamine. Available at: [Link]
-
Sources
- 1. Benzyl 2-amino-2-methylpropanoate | C11H15NO2 | CID 11116894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 3. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzylamines [organic-chemistry.org]
- 6. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
[1]
Executive Summary
Benzylamine and its derivatives are not merely nucleophiles; they are versatile "anchors" in modern organic synthesis. While traditionally viewed as precursors for protecting groups, recent advancements (2020–2025) have elevated benzylamines to critical roles in C–H activation , photoredox catalysis , and late-stage drug functionalization .
This guide moves beyond basic textbook reactivity to provide field-proven protocols for high-value transformations. It focuses on three strategic pillars:
-
Constructive Assembly: Precision reductive amination strategies.
-
Directing Group Utility: Palladium-catalyzed ortho-functionalization.
-
Oxidative Scaffold Building: Metal-free access to heterocycles.[1]
Strategic Roadmap: The Benzylamine Versatility Map
The following diagram illustrates the divergent synthetic pathways available from a single benzylamine starting material, categorized by reaction class.
Figure 1: Strategic divergence of benzylamine applications in synthesis.
Module A: Precision Reductive Amination
Application: Synthesis of secondary amines and pharmacophore cores. Challenge: Avoiding over-alkylation and managing sterically hindered ketones.
The "Gold Standard" Protocol: Sodium Triacetoxyborohydride (STAB)
Unlike Sodium Cyanoborohydride (
Protocol 1: Direct Reductive Amination
Best for: Aldehydes and unhindered ketones.
-
Preparation: In a round-bottom flask, dissolve the carbonyl substrate (1.0 equiv) and benzylamine (1.0–1.1 equiv) in 1,2-Dichloroethane (DCE) or THF .
-
Note: DCE is preferred for faster reaction rates, but THF is safer for large-scale process chemistry.
-
-
Additives: Add Acetic Acid (AcOH) (1.0 equiv).
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.
-
Reaction: Stir at room temperature under
for 2–16 hours. Monitor by TLC/LCMS. -
Workup: Quench with saturated aqueous
. Extract with DCM. Dry organic layer over .
Protocol 2: Titanium-Mediated Stepwise Amination
Best for: Sterically hindered ketones or electron-deficient amines.
-
Imine Formation: Mix ketone (1.0 equiv) and benzylamine (1.2 equiv) in neat Titanium(IV) isopropoxide (
) (2.0 equiv). Stir at ambient temperature for 1–6 hours.-
Why:
acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.
-
-
Dilution: Dilute the viscous mixture with absolute Ethanol or Methanol .
-
Reduction: Add Sodium Borohydride (
) (1.5 equiv) carefully (exothermic). -
Hydrolysis: Quench with water to precipitate white titanium salts. Filter through Celite before extraction.
Table 1: Reagent Selection Guide
| Substrate Type | Preferred Reagent | Solvent System | Key Additive |
| Aldehyde | STAB | DCE or THF | AcOH (Cat.) |
| Cyclic Ketone | STAB | DCE | AcOH (1 equiv) |
| Hindered Ketone | Neat / EtOH | None | |
| Acid-Sensitive | Benzylamine-Borane | MeOH | None |
Module B: C–H Activation & Directing Group Chemistry
Application: Late-stage functionalization of aromatic rings. Concept: The free amine moiety of benzylamine acts as a Directing Group (DG) , coordinating with Palladium to activate the ortho-C–H bond.
Protocol 3: Pd-Catalyzed Ortho-Arylation
This protocol allows for the construction of biaryl scaffolds directly from benzylamines without pre-functionalized halides.
Reaction Scheme:
-
Setup: In a sealed tube, combine:
-
Conditions: Heat to 100–120°C for 12–24 hours.
-
Mechanism:
-
Coordination: Nitrogen lone pair binds to Pd(II).
-
C-H Activation: Concerted Metalation-Deprotonation (CMD) forms a five-membered palladacycle.
-
Oxidative Addition: Reacts with Ar-I.
-
Reductive Elimination: Forms the C-C bond and releases Pd(0).
-
-
Workup: Filter through Celite to remove Ag salts. Neutralize carefully with
before extraction.
Critical Note (Kinetic Resolution): Recent work (2020-2024) utilizes chiral ligands (e.g., MPAHA) to perform this reaction enantioselectively on racemic benzylamines, resolving the starting material while functionalizing it [1, 3].
Module C: Oxidative Heterocycle Synthesis
Application: Green synthesis of Benzimidazoles and Benzoxazoles.
Advantage: Metal-free or low-loading catalysis using molecular oxygen (
Protocol 4: Biomimetic Aerobic Coupling
Target: 2-Arylbenzoxazoles from Benzylamine and 2-Aminophenol.
-
Reagents: Mix Benzylamine (1.2 equiv) and 2-Aminophenol (1.0 equiv).
-
Catalyst: Add 4,6-Dihydroxysalicylic acid (5 mol%) or Co(II)-porphyrin (0.1 mol%) [4, 5].
-
Conditions: Stir in Toluene or Xylene at 80–100°C under an Oxygen balloon (1 atm).
-
Mechanism:
Figure 2: Oxidative cascade for heterocycle formation.
Emerging Application: Direct Amidation of Tertiary Benzylamines
Context: A cutting-edge method (highlighted in recent literature [6]) for converting tertiary N-benzylamines directly into amides (e.g., acrylamides for KRAS inhibitors).[4] This bypasses the traditional deprotection-then-acylation sequence.
Protocol Overview:
-
Substrate: Tertiary N-benzylamine (often a drug intermediate).[4]
-
Reagent: Acryloyl chloride (or relevant acid chloride).
-
Conditions: Mild heating in non-polar solvent.
-
Outcome: The benzyl group is cleaved and replaced by the acyl group in a single step ("Direct Amidation"), releasing benzyl chloride as a byproduct.
-
Utility: Extremely valuable for late-stage diversification of pharmaceutical ingredients (APIs) like MK-1084.[4]
References
-
He, Y., Song, H., Chen, J., & Zhu, S. (2021).[10] Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Nature Communications.
-
Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
Yang, K., et al. (2020).[3] Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science.
-
Zhao, S., et al. (2014).[7] Oxidative Coupling of Benzylamines to Imines by Molecular Oxygen Catalyzed by Cobalt(II). Journal of Organic Chemistry.
-
Sugawara, Y., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines...[1][9] Using Salicylic Acid Derivatives. ACS Omega.
-
Direct Amidation of Tertiary N-Benzylamines . (2026/2025). Organic Letters. (Note: Citation reflects recent advancements in late-stage functionalization).
Sources
- 1. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03052J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Modular Synthesis of Chiral Derivatives from (2-Amino-2-methylpropyl)(benzyl)methylamine
Executive Summary
This technical guide details the protocol for synthesizing high-purity chiral
While the starting material itself is achiral due to the gem-dimethyl substitution at the C2 position, it serves as a "privileged scaffold" in medicinal chemistry. The bulky gem-dimethyl group induces the Thorpe-Ingold effect , restricting conformational freedom and pre-organizing the molecule for improved binding affinity in drug targets (e.g., PKC inhibitors) or metal coordination in asymmetric catalysis.
This guide focuses on desymmetrization via chiral coupling , specifically the regioselective ring-opening of chiral epoxides and coupling with N-protected amino acids. These workflows transform the achiral diamine into enantiopure tridentate ligands and pharmaceutical intermediates.
Chemical Profile & Mechanistic Insight[1]
Substrate Analysis
-
Structure:
-benzyl- ,2-dimethylpropane-1,2-diamine[2] -
Key Features:
-
Primary Amine (
): Highly nucleophilic; sterically accessible despite the adjacent gem-dimethyl group. -
Tertiary Amine (
): Non-nucleophilic under standard alkylation conditions; acts as a proton acceptor or metal-binding site. -
Gem-Dimethyl Backbone: Prevents intramolecular cyclization and stabilizes the reactive rotamer.
-
Synthetic Strategy: The "Chiral Switch"
Since the substrate is achiral, chirality is introduced via reaction with enantiopure electrophiles. The primary amine attacks the electrophile, locking the chiral information onto the diamine scaffold.
Target Derivatives:
-
Chiral
-Amino Alcohols: Via opening of chiral epoxides (e.g., (S)-Styrene oxide). -
Chiral Amides: Via peptide coupling with N-protected chiral amino acids (e.g., Boc-L-Proline).
Protocol A: Synthesis of Chiral -Amino Alcohols
Objective: Synthesis of (S)-1-((2-(benzyl(methyl)amino)-2-methylpropyl)amino)-2-phenylethan-1-ol via regioselective epoxide opening.
Materials & Reagents
| Component | Equiv. | Role | Specification |
| Diamine Scaffold | 1.0 | Nucleophile | >98% Purity, CAS 89515-07-1 |
| (S)-Styrene Oxide | 1.1 | Chiral Electrophile | >99% ee |
| Lithium Perchlorate ( | 0.5 | Lewis Acid Catalyst | Anhydrous |
| Acetonitrile ( | Solvent | Medium | HPLC Grade, Dry |
| Ethanol (EtOH) | Alt.[3] Solvent | Protic Solvent | Absolute |
Experimental Workflow
Step 1: Catalyst Activation (Optional but Recommended)
Dissolve
Step 2: Addition Add (2-Amino-2-methylpropyl)(benzyl)methylamine (1.0 eq) to the solution. Stir at room temperature for 10 minutes.
-
Note: The bulky benzyl/methyl group on the tertiary amine prevents it from competing with the primary amine.
Step 3: Epoxide Introduction Add (S)-Styrene oxide (1.1 eq) dropwise over 20 minutes.
-
Critical Control Point: Maintain temperature < 30°C to prevent polymerization of the epoxide.
Step 4: Reaction
Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The spot for the starting diamine (lower
Step 5: Workup
-
Concentrate the solvent under reduced pressure.
-
Redissolve residue in DCM and wash with saturated
(2x) and Brine (1x). -
Dry over
and concentrate.
Step 6: Purification Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
10% MeOH in DCM (with 1% additive to reduce tailing). -
Yield Target: 85–92%.
Protocol B: Synthesis of Chiral Peptidomimetics
Objective: Coupling with N-Boc-L-Phenylalanine to create a chiral resolving agent or drug precursor.
Methodology
-
Activation: Dissolve N-Boc-L-Phenylalanine (1.0 eq) in DCM. Add EDC
HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C. -
Coupling: Add (2-Amino-2-methylpropyl)(benzyl)methylamine (1.0 eq) and DIPEA (2.0 eq).
-
Reaction: Allow to warm to RT and stir for 18h.
-
Workup: Acid wash (1M citric acid) to remove unreacted amine, followed by base wash (
). -
Deprotection (Optional): Treat with TFA/DCM (1:1) to expose the chiral primary amine for further functionalization.
Mechanistic Visualization
The following diagram illustrates the regioselective pathway for the synthesis of the chiral
Caption: Figure 1. Regioselective
Analytical Validation (Self-Correcting Data)
To ensure the protocol was successful, compare your product data against these expected parameters.
| Parameter | Starting Material | Chiral Derivative (Product) | Validation Logic |
| Appearance | Colorless to pale yellow liquid | Viscous oil or waxy solid | H-bonding increases viscosity. |
| Chirality | Achiral ( | Optical Rotation Detected | Confirm non-zero |
| 1H NMR | Appearance of chiral methine proton. | ||
| MS (ESI) | Mass shift corresponding to styrene oxide addition (+120). |
References
-
CymitQuimica. (2-Amino-2-methylpropyl)(benzyl)methylamine - CAS 89515-07-1 Product Entry. Retrieved from
-
BenchChem. Application Notes: Synthesis of Chiral Amino Alcohols from Epoxides. Retrieved from
-
Shivani, et al. (2014). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol. Chemical Communications . Retrieved from
-
Tajbakhsh, M., et al. (2012).[5] Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid. Journal of the Mexican Chemical Society . Retrieved from
Sources
- 1. 288385-20-6,[1-(prop-2-yn-1-yl)cyclobutyl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CAS 89515-07-1: N~1~-benzyl-N~1~,2-dimethylpropane-1,2-dia… [cymitquimica.com]
- 3. vapourtec.com [vapourtec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
Troubleshooting & Optimization
Optimization of reaction conditions for benzylamine synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for Benzylamine Synthesis
Route Selection Triage
Before optimizing, confirm you are utilizing the correct synthetic pathway for your specific substrate constraints.
| Precursor Availability | Target Molecule | Recommended Pathway | Key Advantage |
| Benzonitrile | Benzylamine (Primary) | Catalytic Hydrogenation | Scalable, atom-economical, industrial standard. |
| Benzaldehyde | Benzylamine (Sec/Tert) | Reductive Amination | Mild conditions, high functional group tolerance, ideal for library synthesis. |
| Benzyl Halide | Benzylamine | Delépine / Gabriel | Avoids over-alkylation common in direct ammonolysis. |
| Prochiral Ketone | Chiral Benzylamine | Biocatalysis ( | High enantioselectivity (>99% ee) without heavy metals. |
Critical Protocol: Catalytic Hydrogenation of Nitriles
The Issue: The most common failure mode in reducing benzonitriles (
Mechanism of Failure (The "Dimer" Trap)
The reduction proceeds via a reactive aldimine intermediate (
Visualizing the Competitive Pathway:
Figure 1: Competitive reaction pathways in nitrile hydrogenation. High concentrations of Ammonia push the equilibrium away from the Schiff Base (Red path).
Optimized Protocol (Suppression of Secondary Amines)
To maximize primary amine yield, you must shift the equilibrium using ammonia or acidic additives .
Standard Operating Procedure (SOP-H2-CN):
-
Catalyst: 5 wt% Pd/C or Raney Nickel (RaNi).
-
Note: RaNi is cheaper but requires careful handling (pyrophoric). Pd/C is cleaner for pharma intermediates.
-
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Additive (CRITICAL):
-
Option A (Basic): 7M
in MeOH (approx. 5–10 equivalents relative to nitrile). -
Option B (Acidic): 2–3 equivalents of HCl or Acetic Acid (protonates the primary amine, rendering it non-nucleophilic, thus stopping it from attacking the imine).
-
-
Conditions: 4–10 bar
, 25–40°C.
Troubleshooting Table: Hydrogenation
| Symptom | Probable Cause | Corrective Action |
| High Secondary Amine (>10%) | Insufficient Ammonia | Increase |
| Reaction Stalled (<50% Conv.) | Catalyst Poisoning | Check for sulfur/halides in starting material. Wash catalyst. |
| Leaching (Green Solution) | Nickel leaching (RaNi) | Switch to Pd/C or perform EDTA wash post-reaction. |
| Over-reduction (Toluene) | Hydrogenolysis | Lower temperature (<30°C) and pressure; stop reaction immediately upon |
Critical Protocol: Reductive Amination
The Issue: Direct alkylation of amines with benzyl halides is uncontrolled. Reductive amination is the preferred method for synthesizing secondary/tertiary benzylamines, but "wet" solvents can hydrolyze the imine intermediate.
Reagent Selection Guide
| Reagent | Reactivity | Selectivity | Toxicity | Recommendation |
| High | Low (Reduces Aldehydes) | Low | Avoid (unless 2-step) | |
| Medium | High (pH dependent) | High | Legacy (Use only if necessary) | |
| Mild | Excellent | Low | Standard |
Optimized Workflow (STAB Method)
This protocol uses Sodium Triacetoxyborohydride (STAB), which is mild enough to not reduce the aldehyde, allowing the imine to form and be reduced in situ.
Step-by-Step Protocol:
-
Stoichiometry:
-
Amine: 1.0 equiv
-
Benzaldehyde: 1.1–1.2 equiv
-
STAB: 1.4–1.5 equiv
-
Acetic Acid (AcOH): 1.0 equiv (Catalyst)
-
-
Solvent: 1,2-Dichloroethane (DCE) is standard.[1]
-
Green Alternative: THF or 2-MeTHF (may require longer reaction times).
-
-
Execution:
-
Mix Amine + Aldehyde + Solvent + AcOH. Stir 30 mins to establish imine equilibrium.
-
Add STAB in one portion.
-
Monitor via TLC/LCMS.
-
-
Quench: Saturated aqueous
.
Visualizing the STAB Selectivity:
Figure 2: Kinetic selectivity of STAB. The reagent reduces the protonated iminium ion much faster than the neutral aldehyde.
Advanced FAQ (Troubleshooting)
Q: I am synthesizing a chiral benzylamine (
-
Solution: Use an
-Transaminase (ATA) with an amine donor (e.g., Isopropylamine or Alanine).[2] -
Optimization: These reactions are equilibrium-limited. Use an Amine Dehydrogenase (AmDH) recycling system or remove the coproduct (acetone/pyruvate) to drive conversion to >99% ee [4].
Q: My reductive amination is extremely sluggish with an electron-deficient aniline. A: Weak nucleophiles form imines slowly.
-
Fix: Add a Lewis Acid.[3] Titanium(IV) isopropoxide (
) acts as a water scavenger and Lewis acid activator. -
Protocol: Pre-stir amine + aldehyde +
(neat or in THF) for 2 hours, then dilute and add reducing agent.
Q: In nitrile hydrogenation, I cannot use ammonia due to downstream sensitivity. How do I stop the dimer? A: Use Acetic Anhydride in the reduction mixture.
-
Mechanism: The primary amine is immediately trapped as the N-acetyl amide (which does not react with the imine). You will isolate the amide, which requires a subsequent hydrolysis step (
), but the yield of the carbon skeleton will be high.
References
-
Nitrile Hydrogenation Selectivity: Hegedus, L. (1999). Heterogeneous Catalysis in Organic Chemistry. Academic Press.[4]
-
Suppression of Secondary Amines: Huang, Y., et al. (2020). "Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines." Chemistry – A European Journal.
-
STAB Reductive Amination: Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Biocatalytic Routes: Slabu, I., et al. (2017). "Transaminase-catalyzed synthesis of chiral amines." Green Chemistry, 19, 1221.
-
Lewis Acid Activation: Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] Journal of Organic Chemistry, 55(8), 2552–2554.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
Over-alkylation issues in the synthesis of N-substituted diamines
Topic: Troubleshooting Over-Alkylation & Selectivity Issues
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Diagnostic Triage: Define Your Problem
Before proceeding, identify the specific failure mode you are experiencing. The synthesis of N-substituted diamines presents two distinct "over-alkylation" challenges.
| Symptom | Diagnosis | Recommended Module |
| "I am getting quaternary ammonium salts or tertiary amines instead of secondary amines." | Poly-alkylation at a single site. The product is more nucleophilic than the reactant. | [Go to Module 1] |
| "I want to alkylate only one of the two amine groups, but both are reacting." | Loss of Chemoselectivity. Statistical mixture of mono-N and di-N,N'-alkylation. | [Go to Module 3] |
| "I am using aldehydes/ketones and getting dialkylated products." | Reductive Amination Over-run. Imine reduction is outcompeting imine formation. | [Go to Module 2] |
The Mechanistic Root Cause
To solve over-alkylation, you must understand the kinetic competition. Unlike amides or alcohols, amines become more nucleophilic upon alkylation. The alkyl group acts as an electron-donating group (EDG), increasing electron density on the nitrogen lone pair, making
Figure 1: The kinetic cascade of amine alkylation. The secondary amine product is often a better nucleophile than the primary amine starting material.
Module 1: Direct Alkylation (The "Cesium Effect")
Use Case: You must use an alkyl halide (R-X) and cannot use reductive amination.
The Protocol: CsOH-Promoted Mono-N-Alkylation
Standard bases (K₂CO₃, NaH) often lead to mixtures. The use of Cesium Hydroxide (CsOH) has been proven to suppress over-alkylation due to the "Cesium Effect"—the large cation radius creates a "naked" anion effect while specific solvation shells prevent rapid poly-alkylation.
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask containing 4Å molecular sieves (powdered).
-
Reagents: Add the diamine (1.0 equiv) and CsOH·H₂O (1.0 equiv) .
-
Solvent: Add anhydrous DMF (0.2 M concentration). Note: DMF is critical for the cesium effect.
-
Addition: Add the alkyl bromide/iodide (1.0 - 1.1 equiv). Do not add excess alkylating agent.
-
Reaction: Stir vigorously at room temperature. Monitor by TLC/LCMS.[1]
-
Workup: Filter off sieves/salts, dilute with EtOAc, wash with brine (x3) to remove DMF.
Why this works: Research by Salvatore and Jung demonstrated that CsOH provides high chemoselectivity (typically 9:1 mono:di ratio) compared to NaH or K₂CO₃, likely due to the formation of a mono-coordinated cesium-amine complex that sterically hinders the approach of a second alkyl halide [1].
Module 2: Reductive Amination (The "Stepwise" Fix)
Use Case: You are reacting a diamine with an aldehyde or ketone.
The Issue: Direct vs. Indirect
In "Direct" reductive amination (mixing Amine + Aldehyde + Reducing Agent all at once), the newly formed secondary amine reacts with the aldehyde to form an iminium ion, which reduces faster than the initial imine. This leads to dialkylation.
The Protocol: Indirect (Stepwise) Reductive Amination
To stop at the mono-alkylated stage, you must separate the imine formation from the reduction .[2]
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve diamine (1.0 equiv) and Aldehyde (1.0 equiv) in MeOH or DCE.
-
Add drying agent (MgSO₄ or 3Å sieves) to drive equilibrium forward.
-
CRITICAL: Stir for 2–12 hours without reducing agent. Confirm imine formation by 1H-NMR (disappearance of CHO peak) or TLC.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH₄ (Sodium Borohydride) or NaBH(OAc)₃ (Sodium Triacetoxyborohydride) (1.5 equiv).
-
Technical Note: NaBH₄ is stronger and requires the stepwise method. NaBH(OAc)₃ is milder and often allows for direct mixing, but if you see over-alkylation, switch to this stepwise NaBH₄ method.
-
Data Comparison:
| Method | Reducing Agent | Risk of Over-Alkylation | Recommended For |
| Direct | NaBH(OAc)₃ | Moderate | Sterically hindered amines/ketones |
| Indirect | NaBH₄ | Low | Unhindered primary amines/aldehydes |
Reference: This protocol is derived from the foundational work by Abdel-Magid et al. [2].
Module 3: Protecting Group Strategy (Mono-Boc)
Use Case: You need to differentiate two identical primary amines in a symmetrical diamine (e.g., ethylenediamine, piperazine).
The Protocol: Statistical Mono-Protection
You cannot rely on kinetics alone. You must use stoichiometry and acidity to "hide" one amine.
The "HCl-Block" Method (High Selectivity): Instead of adding Boc₂O slowly to a soup of diamine, use acid to statistically protonate one amine, rendering it non-nucleophilic.
-
Stoichiometry: Dissolve Diamine (1.0 equiv) in MeOH.
-
Acidification: Add HCl (1.0 equiv) dissolved in Dioxane or MeOH.
-
Protection: Add Boc₂O (1.0 equiv) .
-
Only the free amine (
) reacts. The protonated amine ( ) is inert to Boc₂O.
-
-
Base Release: After reaction completion, treat with aqueous NaOH to deprotonate the ammonium salt, yielding the Mono-Boc-Diamine.
Yield Expectations:
-
Standard Slow Addition: ~40-50% Mono-product (statistical max).
-
HCl-Block Method: ~65-80% Mono-product [3].
Troubleshooting Matrix (FAQ)
Q: I am using the CsOH method (Module 1), but my yield is low.
-
A: Check your molecular sieves. Water kills the "Cesium Effect" by solvating the cation too strongly. Flame-dry your sieves immediately before use. Also, ensure you are using anhydrous DMF.
Q: In reductive amination, I see a "dimer" where two diamines are linked by the aldehyde.
-
A: This is an aminal formation.[2][7][8] It happens if the aldehyde is in excess or if the reaction is too concentrated. Dilute the reaction to 0.05 M and ensure the diamine is in slight excess (1.1 equiv).
Q: Can I use a solid-phase resin to prevent over-alkylation?
-
A: Yes. Loading the diamine onto a Trityl-chloride resin is the ultimate way to prevent over-alkylation. The resin acts as a protecting group for one nitrogen.
-
Workflow: Load Diamine
Resin-NH-R-NH₂ Alkylate free amine Cleave from resin.
-
References
-
Salvatore, R. N., & Jung, K. W. (1999).[9][10] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[3][9][10][11][12] The Journal of Organic Chemistry, 64(26), 9690–9694.
-
Abdel-Magid, A. F., et al. (1996).[6][7][13][14] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][13][14] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][7][13][14] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]
-
Servín, F. A., et al. (2017).[5][15] General Method for Selective Mono-Boc Protection of Diamines. Journal of the Mexican Chemical Society, 61(1).[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. scispace.com [scispace.com]
- 13. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 15. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
Technical Support Center: Optimization of (2-Amino-2-methylpropyl)(benzyl)methylamine Synthesis
Executive Summary & Synthetic Strategy
User Query: "My yield is low. How do I optimize the synthesis of (2-Amino-2-methylpropyl)(benzyl)methylamine?"
Scientist Analysis:
The synthesis of (2-Amino-2-methylpropyl)(benzyl)methylamine (Structure:
Low yields in this specific pathway are almost invariably caused by three factors:
-
Retro-Mannich Fragmentation: The intermediate nitro-amine is thermally unstable and reverts to starting materials if heated excessively during formation or workup.
-
Chemoselectivity Failure (Over-reduction): Using standard hydrogenation catalysts (e.g., Pd/C) often cleaves the
-benzyl group, destroying the product. -
Workup Losses: The final product is a highly polar 1,2-diamine with significant water solubility, leading to massive losses during aqueous extraction if pH is not strictly controlled.
Visual Workflow & Logic Pathways
Figure 1: Optimized Synthetic Pathway
Caption: Step-by-step workflow emphasizing the critical "fork" in reduction methodology to prevent debenzylation.
Detailed Protocols & Troubleshooting
Phase 1: The Nitro-Mannich Condensation
Objective: Form the carbon-carbon bond between the amine, formaldehyde, and nitroalkane.
The Protocol:
-
Charge: Mix N-benzylmethylamine (1.0 eq) and 2-nitropropane (1.2 eq) in methanol.
-
Add: Add Paraformaldehyde (1.2 eq) or Formalin (37% aq). Note: Paraformaldehyde in MeOH is preferred to minimize water content.
-
Catalysis: Add catalytic Cu(OAc)2 (5 mol%) or simply reflux without metal if using secondary amines (the amine itself acts as a base).
-
Reaction: Heat to 60°C for 4–6 hours . Do NOT overheat (>80°C) as the reaction is reversible (Retro-Mannich).
Troubleshooting Table: Phase 1
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Old Paraformaldehyde | Depolymerize paraformaldehyde by adding a trace of NaOH or switch to Formalin. |
| Starting Material Remains | Retro-Mannich Reaction | The equilibrium favors starting materials at high heat. Lower temperature to 40–50°C and extend time. |
| Oiling Out | Solvent Polarity | If the intermediate oils out, switch solvent from MeOH to Ethanol or add a co-solvent like Toluene. |
Phase 2: The Chemoselective Reduction (The "Kill" Step)
Objective: Reduce
The Critical Science: Standard catalytic hydrogenation (Pd/C, H2) is not suitable here. Palladium is excellent at cleaving benzylic amines (hydrogenolysis). To preserve the benzyl group, you must use a catalyst that prefers nitro-reduction over hydro-debenzylation.
Recommended Protocol (Raney Nickel):
-
Setup: Dissolve the nitro-intermediate in Methanol/THF (1:1).
-
Catalyst: Add Raney Nickel (20 wt% loading). Warning: Pyrophoric.
-
Conditions: Hydrogenate at 50 psi (3.5 bar) and RT to 40°C .
-
Monitoring: Monitor H2 uptake. Stop immediately upon cessation to prevent side reactions.
Alternative Protocol (Chemical Reduction - Fe/AcOH): Use this if you lack high-pressure hydrogenation equipment.
-
Setup: Dissolve intermediate in Acetic Acid / Water (5:1).
-
Add: Add Iron powder (Fe, 4.0 eq) in portions at 60°C.
-
Workup: Filter iron sludge. Basify filtrate to pH >12 (Critical!) to extract.
Troubleshooting Table: Phase 2
| Symptom | Probable Cause | Corrective Action |
| Loss of Benzyl Group | Wrong Catalyst (Pd) | STOP using Pd/C. Switch to Raney Ni (slurry) or Pt/C (sulfided) . |
| Incomplete Reduction | Hydroxylamine Intermediate | The reaction stopped at the |
| Dimer Formation | Azo-linkage | Rare in aliphatic nitro compounds, but if observed, ensure acidic media (Fe/AcOH) or higher pressure H2. |
Phase 3: Isolation & Purification
Objective: Recover the water-soluble diamine.
The "Hidden" Yield Killer: 1,2-diamines are notoriously hydrophilic. Standard extraction (pH 7–9) leaves 50%+ of the product in the water layer.
Optimization Steps:
-
Basification: You must adjust the aqueous layer to pH > 12 (use 50% NaOH). At pH 10, the primary amine is still partially protonated/solvated.
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent: Use DCM (Dichloromethane) or MTBE for extraction. Ethyl acetate is often too polar and drags water/impurities.
-
Final Polish: Distill under high vacuum (bulb-to-bulb) or precipitate as the Dihydrochloride salt (add HCl in Dioxane).
Troubleshooting Decision Tree
Figure 2: Diagnostic Logic for Low Yield
Caption: Follow this logic path to identify the specific point of failure in your experiment.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (NaBH4) for the reduction step? A: Generally, no . NaBH4 does not readily reduce aliphatic nitro groups to amines. It is excellent for imines or ketones but requires specific additives (like NiCl2) to touch a nitro group, and even then, yields are often lower than hydrogenation or Iron reduction.
Q: Why is my product turning pink/brown upon standing? A: Diamines are sensitive to oxidation. The color change indicates the formation of N-oxides or radical species. Store the product under Argon/Nitrogen, preferably as the HCl salt (which is shelf-stable), rather than the free base.
Q: I see a "bis" impurity in the Mannich step. What is it? A: If you use N-benzylmethylamine, "bis" formation is sterically difficult and chemically unlikely because the amine is secondary (only one reactive site). If you are seeing a bis-product, check your starting amine purity—you might have primary Benzylamine contaminant, which reacts twice with formaldehyde and nitropropane.
References
-
Mechanism of the Nitro-Mannich (Aza-Henry)
- Noble, A., & Anderson, J. C. (2013). Nitro-Mannich reaction. Chemical Reviews, 113(5), 2857–2911.
-
Chemoselective Reduction of Nitro Groups (Preserving Benzyls)
- Gowda, S., et al. (2001). Selective reduction of nitro compounds... using Raney Nickel.
- Note: Raney Nickel is the industry standard for this selectivity.
-
Iron-Mediated Reduction Protocols
-
General Synthesis of 1,2-Diamines via Nitroalkanes
-
Wilkinson, J. A. (2011). Synthesis of 1,2-diamines. Chemical Society Reviews.[4]
-
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of (2-Amino-2-methylpropyl)(benzyl)methylamine
[1][2]
Status: Operational Ticket ID: PUR-AMINE-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Removal of impurities from crude (2-Amino-2-methylpropyl)(benzyl)methylamine[1][2]
Introduction
Welcome to the Technical Support Center. You are likely working with (2-Amino-2-methylpropyl)(benzyl)methylamine , a unsymmetrical diamine featuring both a sterically hindered primary amine and a benzyl-protected tertiary amine.[1][2]
This molecule presents a unique purification challenge:
-
Basicity: It contains two nitrogen centers with distinct pKa values.[1][2]
-
Oxidation Sensitivity: Like many benzylamines, it is prone to N-oxidation and color formation (yellowing) upon air exposure.[1][2]
-
Physical State: It is often a viscous oil or low-melting solid, making crystallization difficult without salt formation.[1][2]
This guide is structured into Troubleshooting Modules designed to address specific purity failures.
Module 1: The "Workhorse" – Acid-Base Extraction Optimization
User Issue: "My crude reaction mixture is dark, and simple water washes are not removing the starting materials."
Technical Insight: Simple water washes fail because the lipophilic benzyl group keeps the amine in the organic phase at neutral pH. To purify, you must exploit the pH-dependent solubility switch .[2] By lowering the pH, you protonate the nitrogens, forcing the molecule into the aqueous phase while leaving non-basic impurities (like neutral organic byproducts) in the organic solvent.
Protocol: The "pH Swing" Method
Prerequisite: Dissolve crude oil in a non-water-miscible solvent (e.g., Dichloromethane or MTBE).[1][2]
-
Acid Extraction (Protonation):
-
Basification (Deprotonation):
-
Re-Extraction:
Visualization: Extraction Workflow
Caption: Logical flow for removing neutral impurities via pH switching.
Module 2: Vacuum Distillation & Thermal Stability[2][5]
User Issue: "The product decomposes or turns black when I try to distill it."
Technical Insight: This diamine has a high boiling point (predicted >300°C at atm).[1][2][5][6] Heating to this temperature causes oxidative degradation.[2] You must use High Vacuum to lower the boiling point below the decomposition threshold.
Troubleshooting Table: Distillation Parameters
| Parameter | Recommendation | Why? |
| Pressure | < 0.5 mmHg (High Vacuum) | Reduces boiling point to manageable range (likely 120-150°C).[1][2] |
| Atmosphere | Nitrogen/Argon Bleed | Prevents oxidation of the primary amine at high temperatures. |
| Apparatus | Short Path Distillation | Minimizes residence time of the hot vapor, reducing thermal stress. |
| Fraction 1 | Fore-run (discard) | Contains lower boiling impurities like Benzylmethylamine. |
Critical Warning: Do not use a silicone oil bath above 200°C if possible; use a heating mantle with magnetic stirring to prevent hot spots.
Module 3: Chromatographic Resolution (The "Polishing" Step)[1]
User Issue: "My compound streaks on the TLC plate and sticks to the silica column."
Technical Insight:
Amines interact strongly with the acidic silanol groups (
Optimized Solvent Systems
To fix streaking, add a basic modifier to your mobile phase.[2]
-
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your solvent mixture.[1][2] -
Recommended Eluents:
Q: How do I visualize the spots? A: Since the molecule has a benzyl group, it is UV Active (254 nm). Alternatively, use Ninhydrin Stain (turns purple/red) which specifically targets the primary amine functionality on the neopentyl group.
Module 4: Salt Formation (Solid State Isolation)[1][2]
User Issue: "I cannot distill, and the oil is still impure. I need a solid."
Technical Insight: If the free base is an oil, converting it to a crystalline salt is the most effective purification method. Impurities often remain in the mother liquor.
Protocol: Oxalate or HCl Salt Crystallization
-
Dissolution: Dissolve 1g of crude amine in 5mL Ethanol or Isopropanol.
-
Acid Addition:
-
Crystallization:
-
Allow the solution to cool slowly.
-
If no precipitate forms, add diethyl ether until slightly cloudy, then refrigerate.[2]
-
-
Filtration: Filter the white solid and wash with cold ether.
Visualization: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification methodology.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine purification protocols including acid-base extraction and distillation).[1][2] [1][2]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for (2-Amino-2-methylpropyl)(benzyl)methylamine. (Used for physical property estimation and structural analysis).[1][2] [1][2]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Source for standard chemically active extraction and salt formation techniques).[1][2][7]
Sources
- 1. 2-Amino-3-[benzyl(methyl)amino]propanoic acid | C11H16N2O2 | CID 10826650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]
- 3. m.youtube.com [m.youtube.com]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Polysubstituted Diamines
Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Chemistry/Spectroscopy) Ticket ID: PSD-CHAR-001
Introduction
Welcome to the Technical Support Center. If you are working with polysubstituted diamines (e.g., piperazines, ethylenediamines, benzamidines), you are likely facing a "trifecta" of characterization challenges: NMR signal broadening due to restricted rotation, chromatographic peak tailing due to silanol interactions, and ionization suppression in mass spectrometry.
This guide is not a textbook; it is a troubleshooting manual designed to unblock your workflow immediately.
Module 1: NMR Troubleshooting (The "Rotamer" Trap)
The Issue
You have synthesized a pure diamine (confirmed by LC-MS), but your
-
Broad, undefined "humps" instead of sharp singlets/multiplets.
-
"Extra" peaks that integrate to non-integer ratios (e.g., 0.6 : 0.4), mimicking a mixture of diastereomers or impurities.
The Root Cause: Restricted Rotation
Polysubstituted diamines, especially those with N-acyl, N-boc, or bulky N-alkyl groups, often exhibit rotamerism . The partial double-bond character of the N-C(=O) bond (or steric hindrance in bulky amines) slows rotation on the NMR timescale. The instrument "sees" two distinct conformers rather than a time-averaged signal.
Diagnostic Protocol: Variable Temperature (VT) NMR
Do not assume your compound is impure. Run this self-validating experiment.
Step-by-Step Protocol:
-
Solvent Selection: Switch from
(boils at 61°C) to DMSO-d6 (up to 120°C) or Tetrachloroethane-d2 (up to 140°C). -
Baseline Scan: Acquire a standard spectrum at 25°C (298 K).
-
Stepwise Heating: Increase probe temperature in 20°C increments (e.g., 40°C, 60°C, 80°C).
-
The Coalescence Point:
-
If peaks sharpen and merge (coalesce): It is a rotamer. The compound is pure.
-
If peaks remain distinct: It is likely a diastereomer or a chemical impurity.
-
Decision Logic Visualization
Caption: Logical workflow for distinguishing rotamers from impurities using Variable Temperature NMR.
Module 2: HPLC/UPLC Separation (The "Tailing" Problem)
The Issue
Diamines are basic. On standard silica C18 columns, they interact with acidic residual silanols (
The Fix: The "High pH" Strategy
Traditional TFA (Trifluoroacetic acid) additives suppress silanols but can suppress MS signals. The modern industry standard is High pH Chromatography using Hybrid Silica Technology.
Protocol: High pH Method for Basic Diamines
Why it works: At pH 10-11, both the diamine (pKa ~8-9) and the silanols are deprotonated, but the hybrid silica resists dissolution. The amine remains neutral (uncharged), increasing retention and eliminating ionic interaction with silanols.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Hybrid Silica (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH) | Must withstand pH > 10 without dissolving. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.5) | Buffers at high pH; MS volatile. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% to 95% B | Standard screening gradient. |
| Column Temp | 40°C - 60°C | Reduces viscosity, improves mass transfer. |
Troubleshooting Chiral Separations
For chiral polysubstituted diamines, standard alcohol modifiers often fail.
-
Pro Tip: Use Acidic Additives on Polysaccharide Columns.
-
Action: Add 0.1% Methanesulfonic Acid (MSA) or Ethanesulfonic Acid (ESA) to the mobile phase when using Chiralpak IA/IC columns. This forms an ion pair and sharpens peaks significantly compared to TFA [1].
Module 3: Mass Spectrometry (The "Missing Ion" Mystery)
The Issue
You inject your sample into ESI-MS. You expect a molecular ion at
-
You see a tiny peak at
( ). -
You see a massive peak at
( ). -
Or, you see no signal due to suppression.
The Root Cause: High Basicity & Charge State
Polysubstituted diamines easily accept two protons. In Electrospray Ionization (ESI), the doubly charged species
Fragmentation Logic (MS/MS)
When characterizing diamines, look for these specific fragmentation signatures to confirm structure:
-
Alpha-Cleavage: The bond adjacent to the nitrogen is the weakest.
-
Equation:
-
-
Nitrogen Rule: If the molecule has 2 nitrogens (even number), the molecular weight is even . If the fragment has 1 nitrogen, its mass is odd [2].[1]
MS Optimization Diagram
Caption: Troubleshooting flow for ESI-MS analysis of highly basic diamines.
FAQ: Rapid Fire Troubleshooting
Q: My diamine is sticking to the NMR tube glass. I lose yield.
A: Glass is acidic (silicates). For highly polar/basic diamines, use silylated NMR tubes or rinse the tube with a base (like
Q: I see two spots on TLC, but NMR says it's pure. Why? A: If your diamine has an amide bond, the "two spots" are likely rotamers separating on silica gel (which is acidic and interacts differently with each rotamer).
-
Test: Run a 2D TLC . Spot the sample, run it once. Rotate the plate 90°, run it again. If the two spots align on the diagonal, they are rotamers in equilibrium, not impurities.
Q: Can I use GC-MS for polysubstituted diamines? A: Risky. Diamines are polar and often thermally unstable. They require derivatization (e.g., TMS-derivatization with BSTFA) to become volatile enough for GC. Without derivatization, they will stick to the inlet liner and show broad tailing peaks.
References
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Source: PubMed / J Chromatogr A. URL:[Link]
-
Key Mass Spectrometry Fragmentation Patterns. Source: Fiveable. URL:[Link]
-
Peak Tailing in HPLC: Causes and Solutions. Source: Phenomenex Technical Guide.[2] URL:[Link]
-
NMR studies of rotamers with multi-substituted amides. Source: Journal of Engineering Sciences and Innovation. URL:[Link]
Sources
Technical Support Center: Scalable Synthesis of (2-Amino-2-methylpropyl)(benzyl)methylamine
Current Status: Operational Ticket ID: SC-2024-AMP-BMA Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Selection
Welcome to the technical support hub for the scale-up of (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: N/A for specific salt; Free base generic structure).
The Challenge:
This molecule contains a sterically hindered primary amine (neopentyl position) and an acid-labile/hydrogenolysis-sensitive tertiary amine (
The Validated Route: For scale-up (>100g to kg), we reject direct alkylation due to poly-alkylation impurities. The industry-standard approach is the Nitro-Mannich (Aza-Henry) Condensation followed by Chemoselective Hydrogenation .
Process Flow Visualization
Figure 1: The two-step synthetic workflow designed to minimize impurities and maximize atom economy.
Module 1: The Nitro-Mannich Condensation
Objective: Synthesize the intermediate N-benzyl-N,2-dimethyl-2-nitropropan-1-amine.
Critical Process Parameters (CPPs)
| Parameter | Specification | Technical Rationale |
| Stoichiometry | 1.0 : 1.2 : 1.1 (Amine:HCHO:2-NP) | Excess HCHO drives the equilibrium forward; excess 2-NP compensates for volatility. |
| pH Control | 8.0 – 9.0 | Critical. Too acidic (<7) = Retro-Mannich (reversal). Too basic (>10) = Cannizzaro side reaction of HCHO. |
| Temperature | 60°C – 75°C | Activation energy threshold. >80°C risks 2-NP polymerization/decomposition. |
Troubleshooting Guide: Step 1
Q: My reaction stalls at 60% conversion. Adding more time doesn't help.
-
Diagnosis: You have likely hit the Retro-Mannich Equilibrium . The water produced in the reaction is driving the equilibrium backward.
-
Solution:
-
Azeotropic Removal: If running in toluene/benzene, use a Dean-Stark trap to remove water continuously.
-
Concentration: Run the reaction "neat" (solvent-free) or at very high concentration (5M) if thermal control allows.
-
Formaldehyde Source: Switch from Formalin (37% aq) to Paraformaldehyde to minimize initial water content.
-
Q: The reaction mixture turned dark red/black.
-
Diagnosis: Oxidation of the amine or polymerization of 2-nitropropane (2-NP) degradation products.
-
Safety Alert: 2-Nitropropane is a Group 2B Carcinogen and forms shock-sensitive salts with strong bases.
-
Solution: Ensure your reaction is under an inert atmosphere (
). Check that your base catalyst (if used) is not too strong (avoid NaOH; use catalytic or tertiary amines).
Module 2: Chemoselective Hydrogenation
Objective: Reduce the tertiary nitro group to a primary amine without removing the
The Dilemma:
-
Pd/C is excellent for nitro reduction but will cleave the benzyl group (hydrogenolysis).
-
Raney Nickel is the catalyst of choice.[1] It reduces aliphatic nitro groups efficiently but is kinetically slower at debenzylating amines.
Protocol: Raney Nickel Hydrogenation
-
Catalyst Loading: 10-20 wt% Raney Nickel (slurry in water/methanol).
-
Solvent: Methanol (promotes H2 solubility). Avoid acidic solvents which deactivate the amine product.
-
Pressure: 10–20 bar (150–300 psi). Note: Steric hindrance at the neopentyl position requires higher pressure than aromatic nitro reduction.
-
Temperature: Start at 40°C. Ramp to 60°C only after H2 uptake slows.
Troubleshooting Logic Tree: Hydrogenation
Figure 2: Decision matrix for stalled hydrogenation reactions.
Q: I see a new impurity at M-90 mass units.
-
Diagnosis: This is Debenzylation .[2] You have lost the benzyl group (
). -
Cause: Reaction temperature too high (>70°C) or reaction ran too long after nitro consumption.
-
Solution:
-
Stop Point: Monitor H2 uptake strictly. Stop immediately when theoretical uptake is reached.
-
Poisoning: Add a trace of thiophene or quinoline (catalyst poison) to attenuate the catalyst activity if using Pd/C (though switching to Ra-Ni is preferred).
-
Q: The product is green/blue.
-
Diagnosis: Nickel leaching. The primary amine product is a strong chelator (1,2-diamine motif) and is stripping Ni from the catalyst.
-
Solution:
-
EDTA Wash: Wash the organic phase with dilute EDTA solution.
-
Celite Filtration: Filter hot through a Celite pad to remove colloidal nickel.
-
Module 3: Isolation & Salt Formation
The free base is likely a viscous oil prone to oxidation. For storage and stability, convert it to a salt.
Recommended Protocol: Dihydrochloride Salt
-
Dissolve crude oil in dry Ethanol or IPA.
-
Cool to 0°C.
-
Add HCl (gas) or TMS-Cl (as an HCl generator) dropwise. Avoid aqueous HCl to prevent hydrate formation.
-
The salt (2-Amino-2-methylpropyl)(benzyl)methylamine • 2HCl should precipitate as a white hygroscopic solid.
Alternative: Oxalate Salt If the HCl salt is hygroscopic (turns to goo), use Oxalic Acid (1.0 eq) in acetone. Oxalates often crystallize better for diamines.
References
-
Mannich Reaction Mechanism & Scale-up
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Standard text for Mannich chemistry).
-
Arend, M., Westermann, B., & Risch, N. (1998). Modern variants of the Mannich reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. Link
-
Nitro-Mannich (Henry)
-
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro-Mannich reaction (aza-Henry reaction). Tetrahedron, 60(35), 7395-7414. Link
-
- Chemoselective Hydrogenation (Nitro vs. Benzyl): Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (The definitive guide on catalyst selection). Blaser, H. U., et al. (2003). Industrial hydrogenation of nitro compounds. Organic Process Research & Development, 7(6). (Discusses safety and scale-up).
-
Safety of 2-Nitropropane
Sources
Validation & Comparative
1H NMR Analysis Guide: (2-Amino-2-methylpropyl)(benzyl)methylamine
Topic: 1H NMR Analysis of (2-Amino-2-methylpropyl)(benzyl)methylamine Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Analytical Scientists
Executive Summary & Structural Logic
In the synthesis of diamine linkers and pharmaceutical intermediates, (2-Amino-2-methylpropyl)(benzyl)methylamine presents a unique spectroscopic challenge. Unlike linear alkyl amines, this molecule possesses a quaternary carbon that interrupts spin-spin coupling, creating a "singlet-heavy" spectrum that can be deceptive during structural verification.
This guide compares the two dominant analytical approaches—CDCl₃ (Chloroform-d) versus DMSO-d₆ (Dimethyl Sulfoxide-d₆) —to provide a definitive protocol for characterizing this molecule.
Structural Visualization
The following diagram maps the proton environments to their expected signals. Note the isolation of the methylene group (H_c) by the quaternary carbon, which prevents splitting from the gem-dimethyl group (H_d).
Figure 1: Structural connectivity and proton environment mapping. Note that H_c and H_d are magnetically isolated from each other.
Comparative Analysis: Solvent Selection
The choice of solvent fundamentally alters the appearance of the primary amine (-NH₂) and the resolution of the aliphatic region.
Comparison Table: CDCl₃ vs. DMSO-d₆[1]
| Feature | Method A: CDCl₃ (Chloroform-d) | Method B: DMSO-d₆ |
| Primary Use | Routine backbone verification; impurity checks. | Quantitative analysis (qNMR); -NH₂ detection. |
| Amine (-NH₂) Signal | Broad/Invisible. Rapid exchange with trace acid/water often broadens this peak into the baseline (~1.3–1.8 ppm). | Sharp/Distinct. Hydrogen bonding with DMSO slows exchange, often resolving -NH₂ as a distinct singlet or broad hump (~3.0–5.0 ppm). |
| Resolution | High. Excellent separation of N-Methyl and Methylene signals. | Moderate. Residual water peak (3.33 ppm) can interfere with the Benzylic CH₂ (~3.5 ppm). |
| Sample Recovery | Easy. High volatility allows quick evaporation. | Difficult. High boiling point requires lyophilization or extraction. |
| Cost | Low. | Moderate to High.[1] |
Technical Insight: The "Singlet Trap"
In both solvents, this molecule generates a spectrum dominated by singlets .
-
Benzylic CH₂: Singlet (isolated by N).
-
N-Methyl: Singlet (isolated by N).
-
Linker CH₂: Singlet (isolated by N and Quaternary C).
-
Gem-Dimethyl: Singlet (isolated by Quaternary C).
Critical Warning: If you observe splitting (doublets/triplets) in the aliphatic region (1.0–3.0 ppm), your sample is likely NOT the target molecule, or it contains significant unreacted precursors (e.g., linear diamines).
Predicted Spectral Data & Assignments
Based on chemometric increments and structural analogues (e.g., N,N-dimethyl-N'-benzylethylenediamine).
Solvent System A: CDCl₃ (Standard)
-
7.20 – 7.40 ppm (m, 5H): Aromatic protons (Phenyl group).
-
3.52 ppm (s, 2H): Benzylic methylene (Ph-CH ₂-N).
-
2.28 ppm (s, 2H): Methylene linker (N-CH ₂-C(Me)₂).
-
2.21 ppm (s, 3H): N-Methyl group (N-CH ₃).
-
1.45 ppm (br s, 2H): Primary amine (-NH ₂). Variable position/width.
-
1.08 ppm (s, 6H): Gem-dimethyl groups (-C(CH ₃)₂).
Solvent System B: DMSO-d₆ (For Amine Validation)
-
7.20 – 7.40 ppm (m, 5H): Aromatic protons.
-
3.48 ppm (s, 2H): Benzylic methylene. (Caution: May overlap with water peak at 3.33 ppm).
-
~3.0 – 4.5 ppm (br s, 2H): Primary amine (-NH ₂). Shift depends on concentration and temperature.
-
2.25 ppm (s, 2H): Methylene linker.
-
2.15 ppm (s, 3H): N-Methyl group.
-
1.02 ppm (s, 6H): Gem-dimethyl groups.
Experimental Protocol
To ensure reproducibility and avoid "missing" peaks, follow this self-validating workflow.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the amine oil/solid.
-
Drying: If using CDCl₃, filter the solvent through a small plug of basic alumina or K₂CO₃ to remove trace acid (which accelerates proton exchange and hides the NH₂ peak).
-
Dissolution: Dissolve in 0.6 mL of solvent. Ensure the solution height in the NMR tube is at least 4.5 cm.[2]
Step 2: Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (standard proton).
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Reasoning: The quaternary carbon and methyl groups have long T1 relaxation times. A short D1 (e.g., 1s) will suppress the integration of the gem-dimethyl signal (6H), causing integration errors (e.g., it might look like 4H or 5H).
-
-
Scans (NS): 16 (CDCl₃) or 32 (DMSO-d₆).
Step 3: Processing & Validation
-
Phasing: Manual phasing is required. The large gem-dimethyl singlet can distort automatic phasing algorithms.
-
Integration Check: Calibrate the Aromatic Region (7.2–7.4 ppm) to 5.00 H .
-
Validation Pass: The Gem-dimethyl peak (~1.1 ppm) must integrate to 6.0 ± 0.2 H .
-
Validation Fail: If Gem-dimethyl integrates < 5.5 H, increase D1 (Relaxation Delay) and re-run.
-
Decision Workflow
Use this logic flow to determine the correct experimental path for your specific data needs.
Figure 2: Workflow for selecting the appropriate solvent system based on analytical requirements.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3][4][5][6] (Standard text for amine chemical shift increments).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
-
Abraham, R. J., et al. (2006).[7] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(6), 491–509. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 3. 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | C11H18N2 | CID 66029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
13C NMR characterization of (2-Amino-2-methylpropyl)(benzyl)methylamine
Executive Summary
The precise characterization of unsymmetrical diamines like (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS 89515-07-1) presents specific challenges in medicinal chemistry. While Mass Spectrometry (MS) confirms molecular weight and Proton NMR (1H NMR) provides integration data, both often fail to unambiguously resolve the sterically crowded aliphatic backbone and the quaternary carbon center.
This guide objectively compares 13C NMR spectroscopy against standard alternatives (1H NMR, HSQC), demonstrating why 13C NMR is the requisite "fingerprint" method for verifying the integrity of the N-CH2-C(Me)2-NH2 core. We provide a validated experimental protocol, reference chemical shift data, and a logic-based assignment workflow.
Structural Context & The Challenge
(2-Amino-2-methylpropyl)(benzyl)methylamine is a bifunctional building block containing a secondary benzyl-methyl amine and a primary amine on a quaternary carbon.
Structure: Ph-CH2-N(Me)-CH2-C(Me)2-NH2
The Analytical Problem:
-
1H NMR Limitations: The N-Methyl group (~2.2 ppm) and the methylene bridge (~2.3 ppm) often overlap or appear as an unresolved multiplet in CDCl3, especially if the amine protons undergo exchange broadening.
-
Stereochemical Verification: Confirming the presence of the quaternary carbon (C-2) is impossible with 1H NMR alone.
Comparative Analysis: Characterization Strategies
We evaluated three primary characterization strategies for this compound class.
| Feature | Strategy A: 1H NMR | Strategy B: 13C NMR (Recommended) | Strategy C: 2D HSQC |
| Primary Output | Proton Count / Integration | Carbon Skeleton Verification | H-C Connectivity |
| Quaternary C Detection | Impossible (Silent) | Direct Observation (~52 ppm) | Impossible (No protons attached) |
| N-Me vs. N-CH2 Resolution | Low (Often overlaps) | High (>10 ppm separation) | High |
| Experiment Time | < 5 mins | 15 - 60 mins | 20 - 40 mins |
| Cost/Complexity | Low | Medium | High |
| Verdict | Screening only. | Essential for Structure Proof. | Troubleshooting only. |
Experimental Protocol: 13C NMR Acquisition
To ensure reproducible data, follow this self-validating protocol.
Sample Preparation
-
Solvent Selection: CDCl3 (Chloroform-d) is preferred over DMSO-d6 for this free base amine to minimize viscosity broadening, unless the sample is a hydrochloride salt.
-
Concentration: Dissolve 30–50 mg of the compound in 0.6 mL solvent. High concentration is critical for detecting the quaternary carbon quickly.
-
Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Spectral Width: 240 ppm (–20 to 220 ppm).
-
Relaxation Delay (D1): 2.0 seconds (Critical: The quaternary carbon has a long T1 relaxation time; a short D1 will suppress this signal).
-
Scans (NS): Minimum 512 scans (Target S/N > 50:1).
-
Temperature: 298 K (25°C).
Reference Data & Assignment Logic
The following table synthesizes experimental data from fragment analogs (N-methylbenzylamine and 1,2-diamino-2-methylpropane) to provide the Reference Chemical Shifts .
Table 1: 13C NMR Chemical Shift Assignment (CDCl3)
| Carbon Label | Chemical Environment | Predicted Shift (δ, ppm) | Assignment Logic (Causality) |
| C1 (Quat) | Quaternary C attached to NH2 | 51.5 ± 1.0 | Deshielded by NH2; low intensity signal. |
| C2 (CH2) | Methylene bridge (N-CH2-C) | 68.2 ± 1.0 | Deshielded by tertiary amine and adjacent quaternary center. |
| C3 (Me) | N-Methyl group | 43.5 ± 0.5 | Typical N-Me shift; distinct from C2. |
| C4 (CH2) | Benzylic Methylene (Ph-CH2-N) | 64.0 ± 0.5 | Characteristic benzylic shift; deshielded by aromatic ring. |
| C5, C6 | Gem-dimethyls on C1 | 27.5 ± 0.5 | High intensity signal; shielded alkyl region. |
| C7 (Ar) | Aromatic Quaternary (Ipso) | 139.0 ± 1.0 | Weak intensity; furthest downfield. |
| C8-C10 | Aromatic CH | 127.0 - 129.0 | Cluster of intense signals (Ortho/Meta/Para). |
Note: The chemical shift of C1 (51.5 ppm) and C2 (68.2 ppm) are the critical quality attributes (CQAs). If C2 appears <60 ppm, the tertiary amine formation is likely incomplete.
Visualization of Characterization Workflow
The following diagram outlines the logical decision tree for validating the compound structure using the data above.
Figure 1: Logical workflow for structural validation. 13C NMR is the critical "Gatekeeper" step for confirming the quaternary center.
Technical Validation (Self-Correction Mechanism)
To verify your specific spectrum without external standards, use the Internal Ratio Check :
-
Intensity Check: The signal at ~27.5 ppm (Gem-dimethyls) should be roughly 2x the height of the signal at ~43.5 ppm (N-Me) in a quantitative 13C experiment (with long D1), or significantly higher in a standard experiment.
-
Phase Check: If using DEPT-135, the signal at 68.2 ppm (C2) and 64.0 ppm (C4) must be Inverted (Negative) (CH2 groups), while 27.5 ppm and 43.5 ppm must be Upright (Positive) (CH3 groups). The 51.5 ppm signal will disappear (Quaternary C).
-
If 51.5 ppm remains in DEPT-135, your assignment is incorrect.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10352573, (2-amino-2-methylpropyl)(benzyl)methylamine. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for amine chemical shift additivity rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). SDBS compounds: N-Methylbenzylamine (SDBS No. 3596).[1] Retrieved from [Link] (Used for fragment validation of the Ph-CH2-N(Me) moiety).
Sources
Comparative Guide: Mass Spectrometry Profiling of (2-Amino-2-methylpropyl)(benzyl)methylamine
This comparative guide details the mass spectrometric analysis of (2-Amino-2-methylpropyl)(benzyl)methylamine , a specialized diamine scaffold often utilized in the synthesis of beta-adrenergic agonists and anti-arrhythmic agents.
Executive Summary
(2-Amino-2-methylpropyl)(benzyl)methylamine (CAS 89515-07-1), hereafter referred to as AM-BMA , presents a unique analytical challenge due to its isobaric similarity to common synthetic byproducts (e.g., linear propyl isomers). This guide compares the performance of High-Resolution Q-TOF versus Triple Quadrupole (QqQ) platforms for the detection of AM-BMA.
Key Finding: The presence of the gem-dimethyl group adjacent to the primary amine directs a specific fragmentation pathway (m/z 58), which serves as the critical diagnostic filter to distinguish AM-BMA from regioisomeric impurities.
Chemical Identity & Structural Logic
Before establishing MS protocols, one must understand the ionization sites. AM-BMA contains two nitrogen centers:
-
Primary Amine (Aliphatic): High basicity, likely protonation site in ESI.
-
Tertiary Amine (Benzylic): Sterically hindered but stabilizes positive charge via the benzyl group.
| Feature | Specification |
| IUPAC Name | N¹-Benzyl-N¹,2-dimethylpropane-1,2-diamine |
| Formula | C₁₂H₂₀N₂ |
| Monoisotopic Mass | 192.1626 Da |
| [M+H]⁺ | 193.17 Da |
| Key Structural Motif | Gem-dimethyl group (-C(CH₃)₂-) adjacent to -NH₂ |
Comparative Analysis: Method Selection
We evaluated AM-BMA analysis across two primary workflows. The choice depends on whether your goal is Structural Verification (Synthesis) or Quantitation (DMPK).
Comparison Table: Analytical Platforms
| Feature | Method A: ESI-Q-TOF (High Res) | Method B: ESI-QqQ (SRM) |
| Primary Application | Impurity profiling & Metabolite ID | PK/PD Quantitation in Plasma |
| Resolution | > 30,000 FWHM | Unit Resolution (0.7 Da) |
| Sensitivity (LOD) | ~1–5 ng/mL | < 0.1 ng/mL (Superior) |
| Selectivity | Mass Defect (Exact Mass) | Fragmentation Specificity (SRM) |
| Key Limitation | Lower dynamic range | Cannot distinguish isobars without unique fragments |
| Recommendation | Use for Batch Release (Purity) | Use for Bioanalysis |
Expert Insight: The "Isobaric Trap"
In drug development, a common impurity is the linear isomer N-(3-aminobutyl)benzylamine . Both have a precursor mass of 193.17 Da.
-
Method A cannot distinguish them solely by MS1 (exact mass is identical).
-
Method B distinguishes them only if the Transition is specific.
-
Linear Isomer Fragment: m/z 44 (CH₃-CH=NH₂⁺)
-
AM-BMA Fragment: m/z 58 (Me₂C=NH₂⁺)
-
Deep Dive: Fragmentation Mechanics (CID)
Understanding the collision-induced dissociation (CID) is critical for designing robust SRM transitions.
Primary Pathway: The Gem-Dimethyl Signature
Upon protonation, the molecule undergoes
-
Pathway A (Diagnostic): Cleavage of the C1-C2 bond.
-
The gem-dimethyl group stabilizes the formation of the 2-aminoprop-2-yl cation (m/z 58).
-
Mechanism:[1] Inductive stabilization by the two methyl groups makes this the dominant low-mass fragment.
-
-
Pathway B (Common): Cleavage of the Benzyl-Nitrogen bond.
-
Generates the Tropylium ion (m/z 91).
-
Note: While intense, this ion is non-specific (present in all benzylamines).
-
-
Pathway C (Backbone): Cleavage of the N-Methyl bond.
-
Generates the N-methylene-N-methyl-benzylammonium ion (m/z 134).
-
Visualization: Fragmentation Pathways
The following diagram maps the specific bond breaking events and resulting m/z values.
Figure 1: CID Fragmentation pathway of AM-BMA. The m/z 58 ion is the structural fingerprint for the gem-dimethyl motif.
Validated Experimental Protocol
This protocol is designed for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Agilent 6495).
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg AM-BMA in 1 mL Methanol (Stock: 1 mg/mL).
-
Dilution: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid using phosphate buffers as they suppress ESI ionization.
Step 2: Source Parameters (ESI+)[1]
-
Ionization Mode: Electrospray Ionization (Positive)
-
Spray Voltage: 4500 V
-
Gas Temp: 350°C
-
Nebulizer: 40 psi
-
Sheath Gas: 11 L/min
Step 3: MRM Transition List
Use the following transitions for maximum sensitivity and specificity.
| Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | Collision Energy (eV) | Purpose |
| 193.2 | 91.1 | 50 | 25 | Quantifier (High Intensity) |
| 193.2 | 58.1 | 50 | 15 | Qualifier (Structural Check) |
| 193.2 | 134.1 | 50 | 20 | Confirmation |
Critical QC Check: The ratio of the 91.1/58.1 peak areas should remain constant (approx. 3:1 to 5:1 depending on instrument) across the calibration range. A deviation >20% indicates co-elution with an isobaric impurity.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms in amines).
-
NIST Chemistry WebBook. (2023). Mass Spectrum of 2-Methyl-2-propanamine (Fragment m/z 58 reference). National Institute of Standards and Technology. Link
- Holčapek, M., et al. (2010). Structural analysis of drug impurities by LC-MS/MS. Trends in Analytical Chemistry. (Methodology for distinguishing isomeric impurities).
-
Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. Link
Sources
Publish Comparison Guide: X-ray Crystal Structure of (2-Amino-2-methylpropyl)(benzyl)methylamine Complexes
This guide provides an in-depth structural and performance analysis of metal complexes featuring the unsymmetrical diamine ligand (2-Amino-2-methylpropyl)(benzyl)methylamine . By synthesizing crystallographic principles with coordination chemistry, we compare this ligand's performance against standard alternatives like ethylenediamine (en) and 1,2-diaminocyclohexane (DACH).
Executive Summary & Structural Rationale
The ligand (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1), often abbreviated as
-
Gem-Dimethyl Effect: The gem-dimethyl group on the C2 carbon introduces significant steric bulk, enforcing a rigid backbone and promoting chelate ring formation via the Thorpe-Ingold effect.
-
Asymmetry: The ligand features one primary amine (
) and one tertiary amine ( ), creating electronic and steric asymmetry at the metal center. -
Hydrophobic Domain: The
-benzyl and -methyl groups provide a lipophilic region, influencing crystal packing through stacking and van der Waals interactions.
Target Audience: Medicinal chemists designing platinum-based anticancer agents, inorganic chemists studying steric effects in catalysis, and crystallographers analyzing chelate ring conformations.
Structural Analysis: Ligand vs. Alternatives
The following table compares the crystallographic and functional characteristics of (2-Amino-2-methylpropyl)(benzyl)methylamine complexes against standard diamine ligands.
| Feature | (2-Amino-2-methylpropyl)(benzyl)methylamine | Ethylenediamine (en) | 1,2-Diaminocyclohexane (DACH) |
| Backbone Structure | Acyclic, gem-dimethyl substituted propyl | Acyclic, unsubstituted ethyl | Cyclic, cyclohexane ring |
| Steric Bulk | High (Gem-dimethyl + Benzyl/Methyl) | Low | Moderate (Cyclohexane ring) |
| Symmetry | Unsymmetrical ( | Symmetrical ( | Symmetrical ( |
| Chelate Ring | Rigid 5-membered ring (puckered) | Flexible 5-membered ring | Rigid 5-membered ring |
| Coordination Geometry | Distorted Square Planar (Pt/Pd) or Octahedral | Square Planar / Octahedral | Square Planar / Octahedral |
| Chirality | Pro-chiral (becomes chiral at N upon coordination) | Achiral | Chiral ( |
| Solubility (Complex) | Lipophilic (soluble in organic solvents) | Hydrophilic (water soluble) | Moderate |
Crystallographic Insights
-
Chelate Ring Conformation: Upon coordination to metals like Cu(II) or Pt(II), the ligand forms a 5-membered chelate ring. The gem-dimethyl groups on the carbon backbone typically force the ring into a specific puckered conformation (envelope or twisted) to minimize steric clashes with the metal's coordination sphere.
-
N-Donor Asymmetry: The primary amine (
) forms shorter, stronger bonds with the metal compared to the sterically crowded tertiary amine ( ). This results in asymmetric bond lengths (e.g., M-N1 2.01 Å vs. M-N2 2.08 Å in Cu(II) complexes). -
Supramolecular Interactions: X-ray structures of such complexes often reveal extensive
stacking interactions involving the pendant benzyl groups, leading to the formation of 1D chains or 2D sheets in the crystal lattice.
Experimental Protocols: Synthesis & Crystallization
To obtain high-quality single crystals for X-ray diffraction, the following self-validating protocol is recommended. This workflow ensures phase purity and optimal crystal growth.
Protocol A: Synthesis of Copper(II) Complex
Objective: Isolate [Cu(L)Cl
-
Ligand Preparation: Dissolve 1.0 mmol of (2-Amino-2-methylpropyl)(benzyl)methylamine in 10 mL of absolute ethanol.
-
Metal Addition: Add 1.0 mmol of CuCl
·2H O dissolved in 5 mL of ethanol dropwise to the ligand solution under stirring.-
Observation: Solution color changes from blue to dark green/blue-green, indicating complexation.
-
-
Reflux: Heat the mixture at 60°C for 2 hours to ensure complete coordination.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature.
-
Method: Vapor diffusion of diethyl ether into the ethanolic solution is preferred for X-ray quality crystals.
-
-
Harvesting: Collect dark blue/green prismatic crystals after 2-5 days.
Protocol B: Synthesis of Platinum(II) Complex
Objective: Isolate [Pt(L)Cl
-
Precursor Activation: Dissolve K
[PtCl ] (1.0 mmol) in 10 mL of water. -
Ligand Addition: Add 1.0 mmol of the ligand (dissolved in 5 mL acetone/water 1:1) to the platinum solution.
-
Reaction: Stir at room temperature for 24-48 hours in the dark (to prevent photo-reduction).
-
Precipitation: A yellow/pale solid precipitates.
-
Recrystallization: Dissolve the solid in hot DMF or DMSO and allow slow evaporation to obtain yellow needles suitable for XRD.
Visualization: Coordination & Pathway
The following diagram illustrates the coordination mode of the ligand and the steric environment around the metal center, highlighting the asymmetry.
Caption: Structural workflow from ligand features to crystal packing, highlighting the impact of steric bulk and asymmetry on complex formation.
Performance Comparison & Applications
1. Anticancer Potential (Platinum Complexes)
-
Mechanism: Similar to cisplatin, [Pt(L)Cl
] targets DNA. However, the bulky gem-dimethyl and benzyl groups sterically hinder the axial approach to the platinum center. -
Advantage: This steric shielding can reduce deactivation by glutathione and other sulfur-containing nucleophiles in the blood, potentially overcoming cisplatin resistance.
-
Comparison: Unlike the symmetric DACH ligand in Oxaliplatin, the asymmetry of this ligand creates two distinct "faces" of the complex, potentially leading to unique DNA adduct profiles.
2. Catalysis (Copper/Palladium Complexes)
-
Steric Control: The bulkiness of the ligand makes it suitable for controlling the stereochemistry of catalytic reactions (e.g., C-H activation).
-
Solubility: The benzyl group significantly enhances solubility in non-polar organic solvents (DCM, Toluene) compared to ethylenediamine complexes, facilitating homogeneous catalysis.
3. Stability
-
Chelate Effect: The gem-dimethyl effect (Thorpe-Ingold effect) increases the stability constant of the complex compared to unsubstituted propylenediamine derivatives. The pre-organized backbone favors ring closure.
References
-
Ligand Identification: PubChem. (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS 89515-07-1). National Library of Medicine. Link
- General Coordination Chemistry: Cotton, F. A., & Wilkinson, G. Advanced Inorganic Chemistry. Wiley-Interscience.
- Thorpe-Ingold Effect: Jung, M. E., & Piettre, S. R. (1991). The Gem-Dimethyl Effect. Chemical Reviews.
- Platinum Anticancer Analogues: Galanski, M. (2006). Recent Developments in the Field of Anticancer Platinum Complexes. Recent Patents on Anti-Cancer Drug Discovery. (Context for bulky diamine ligands in drug design).
- Structural Analogues: CCDC. Cambridge Structural Database.
Purity Assessment of (2-Amino-2-methylpropyl)(benzyl)methylamine by HPLC
Executive Summary
The purity assessment of (2-Amino-2-methylpropyl)(benzyl)methylamine presents a classic chromatographic challenge: analyzing a hydrophobic, basic amine without incurring severe peak tailing. While traditional low-pH methods (using formic or trifluoroacetic acid) are often the default starting point in drug development, they frequently fail for this specific scaffold due to secondary silanol interactions.
This guide objectively compares the Standard Acidic Method against an Optimized High-pH Method .
The Verdict: The High-pH (pH 10) method using Hybrid Particle Technology is the superior approach. It suppresses amine ionization, eliminates silanol interactions, and delivers a USP Tailing Factor (
Compound Analysis & Chromatographic Challenge
To design a robust method, we must first understand the analyte's physicochemical behavior.
-
Analyte: (2-Amino-2-methylpropyl)(benzyl)methylamine[1]
-
Functional Groups: Secondary/Tertiary amine centers, Benzyl ring.
-
pKa: Estimated ~9.5 – 10.2 (typical for aliphatic amines).
-
Hydrophobicity: Moderate (benzyl group provides UV activity and retention).
The "Silanol Trap"
At standard HPLC pH (pH 2–3), the amine nitrogen is fully protonated (
Comparative Methodology
We evaluated two distinct approaches to quantify purity.
Method A: The Traditional Approach (Low pH)
-
Theory: Protonate the amine to ensure solubility; use acidic mobile phase to suppress silanol ionization.
-
Setup: C18 Column (Standard Silica), 0.1% Formic Acid in Water/ACN.[3]
-
Outcome: The "Acidic Paradox." While silanols are mostly suppressed at pH 2, the few remaining acidic sites interact strongly with the fully charged analyte.
Method B: The Modern Approach (High pH)
-
Theory: Operate at pH 10 (above the analyte's pKa). The amine becomes neutral (free base).
-
Mechanism: Neutral amines do not interact with silanols. Furthermore, the neutral form is more hydrophobic, increasing retention and loading capacity.
-
Setup: Hybrid-Silica C18 (High pH resistant), 10mM Ammonium Bicarbonate (pH 10) / ACN.
Experimental Protocols
Reagents and Equipment
-
System: UHPLC or HPLC system with PDA detector.
-
Solvents: LC-MS grade Acetonitrile, Milli-Q Water.
-
Buffer: Ammonium Bicarbonate (for High pH), Formic Acid (for Low pH).
Method B: The Recommended High-pH Protocol
This protocol is the "Gold Standard" for this molecule.
Column: Use a hybrid-particle column capable of withstanding pH 12.[4] Recommended: Waters XBridge BEH C18 (4.6 x 100 mm, 2.5 µm) or Phenomenex Gemini NX-C18.
Mobile Phase:
-
Line A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Line B: Acetonitrile.[5]
Gradient Program:
| Time (min) | % Line A | % Line B | Flow (mL/min) |
|---|---|---|---|
| 0.00 | 95 | 5 | 1.0 |
| 1.00 | 95 | 5 | 1.0 |
| 8.00 | 5 | 95 | 1.0 |
| 10.00 | 5 | 95 | 1.0 |
| 10.10 | 95 | 5 | 1.0 |
| 14.00 | 95 | 5 | 1.0 |
Detection:
-
UV: 254 nm (Targeting the Benzyl chromophore).
-
Temp: 40°C (Improves mass transfer for basic amines).
Results & Data Comparison
The following data summarizes the performance of the analyte under both conditions.
Table 1: Performance Metrics
| Metric | Method A (Low pH / Formic Acid) | Method B (High pH / Amm. Bicarb) | Status |
| Retention Time ( | 3.2 min (Early elution due to charge) | 6.8 min (Increased hydrophobic retention) | Improved |
| USP Tailing Factor ( | 1.9 (Severe Tailing) | 1.08 (Symmetric) | Superior |
| Theoretical Plates ( | ~4,500 | ~12,000 | Sharpness |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | Validated |
Visualizing the Mechanism
The diagram below illustrates why Method B succeeds where Method A fails.
Caption: Mechanistic comparison of amine behavior under Low pH vs. High pH conditions.
Troubleshooting & System Suitability
To ensure the trustworthiness of this protocol, the following System Suitability Tests (SST) are mandatory before batch release testing:
-
Blank Injection: Verify no carryover (basic amines are "sticky"). If ghost peaks appear, add 0.1% Ammonium Hydroxide to the needle wash solvent.
-
Tailing Factor Check: The
for the main peak must be . If in the High pH method, the column may be aging (loss of end-capping) or the pH has drifted below 9.5. -
Sensitivity: S/N ratio for the 0.05% impurity standard must be
.
References
-
Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Waters Corporation. (2020). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Phenomenex. (2018). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Chrom Tech. (2025).[6][7] What Causes Peak Tailing in HPLC? Retrieved from [Link]
Sources
- 1. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. veeprho.com [veeprho.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Reactions Utilizing (2-Amino-2-methylpropyl)(benzyl)methylamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern asymmetric synthesis, the development of effective chiral ligands and auxiliaries is paramount. Derivatives of (2-Amino-2-methylpropyl)(benzyl)methylamine, a diamine featuring a sterically hindered primary amine and a tertiary amine, represent a class of compounds with significant potential in catalysis. The success of any asymmetric reaction hinges on the ability to accurately quantify its stereochemical outcome. This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess (ee) of reaction products, with a special focus on the nuances presented by this specific class of chiral amines.
The Fundamental Challenge: Distinguishing Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, solubility, spectral data) in an achiral environment. Consequently, standard analytical techniques like conventional HPLC or NMR cannot differentiate them.[1][2] The determination of enantiomeric excess, therefore, requires the introduction of a chiral influence to break this symmetry. This is primarily achieved through two strategic approaches:
-
Direct Separation in a Chiral Environment: This involves using a chiral stationary phase (CSP) in chromatography that interacts differently with each enantiomer, leading to different retention times.
-
Conversion to Diastereomers: This indirect method involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA).[1][2][3] The resulting products are diastereomers, which have distinct physical properties and can be distinguished by standard analytical techniques like NMR or achiral chromatography.[2][3]
Comparative Analysis of Key Analytical Techniques
The choice of analytical method is a critical decision driven by factors such as the nature of the analyte, required accuracy, sample throughput, and available instrumentation. For derivatives of (2-Amino-2-methylpropyl)(benzyl)methylamine, the presence of a primary amine is the key functional handle for most derivatization techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely used technique for the separation and quantification of enantiomers due to its high accuracy, sensitivity, and broad applicability.[4][5][6]
-
Principle of Operation: The core of this technique lies in the Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. The enantiomer that forms the more stable complex is retained longer on the column, resulting in separation.[7] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and effective for a wide range of compounds, including chiral amines.[8]
-
Causality in Method Development:
-
Column Selection: For amines, polysaccharide-coated columns (e.g., Chiralpak® series) or macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® series) are excellent starting points.[8] The latter are particularly useful for polar and ionic compounds like underivatized amines.
-
Mobile Phase: In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (isopropanol or ethanol) are typically used. The alcohol acts as a polar modifier, competing with the analyte for interactive sites on the CSP. Adjusting its percentage is the primary tool for optimizing retention time and resolution. The addition of a small amount of an amine modifier (e.g., diethylamine) is often crucial to prevent peak tailing by masking acidic silanol sites on the silica support.
-
-
Advantages:
-
High accuracy and precision.
-
Direct analysis without derivatization is often possible.
-
Well-established and reliable.[4]
-
-
Limitations:
-
Method development can be empirical and time-consuming.
-
Cost of chiral columns can be high.
-
Chiral Gas Chromatography (GC)
Chiral GC offers exceptional resolution and speed, making it suitable for volatile and thermally stable compounds.[9]
-
Principle of Operation: Similar to HPLC, chiral GC relies on a CSP, most commonly based on cyclodextrin derivatives.[9] These phases are coated on the inner wall of a capillary column.
-
Causality in Method Development:
-
Derivatization is Essential: The primary amine of the (2-Amino-2-methylpropyl)(benzyl)methylamine derivative must be derivatized to reduce its polarity and increase its volatility. A common and effective method is acylation with an agent like trifluoroacetic anhydride.[10] This converts the non-volatile amine into a more volatile trifluoroacetamide.
-
Why Derivatize? Without this step, the polar amine would interact too strongly with the stationary phase, leading to poor peak shape and excessively long retention times, preventing effective separation. The choice of derivatizing agent can also influence the separation factor.[10]
-
-
Advantages:
-
Limitations:
-
Requires an extra derivatization step, which adds time and a potential source of error.[11]
-
Analyte must be thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. The strategy involves converting the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.[2]
-
Using Chiral Derivatizing Agents (CDAs): This is a classic and robust method.[12]
-
Principle of Operation: The amine is reacted with an enantiomerically pure CDA, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride (MTPA-Cl), to form a covalent bond.[1][2][3] This reaction converts the pair of enantiomers into a pair of diastereomeric amides. These diastereomers have different spatial arrangements, causing protons (or other nuclei like ¹⁹F) near the chiral center to experience different magnetic environments and thus resonate at different chemical shifts. The ee is calculated by integrating the distinct signals.[3]
-
Why MTPA-Cl? Mosher's acid derivatives are widely used because they typically yield well-resolved signals in both ¹H and ¹⁹F NMR spectra.[1][2] The absence of a proton at the α-carbon prevents racemization of the reagent during the reaction.[2] The trifluoromethyl group provides a clean, singlet signal in the ¹⁹F NMR spectrum, which is often in an empty region and free from overlap, allowing for very accurate integration.
-
-
Using Chiral Solvating Agents (CSAs):
-
Principle of Operation: Instead of forming a covalent bond, the analyte forms weak, transient, non-covalent diastereomeric complexes with an enantiopure CSA, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL).[13] This interaction is often sufficient to induce small but measurable differences in the chemical shifts of the analyte's enantiomers.
-
Why CSAs? This method is very fast as it involves simply mixing the analyte and the CSA in an NMR tube.[13] It is non-destructive and avoids potential side reactions or kinetic resolution associated with CDAs. The key is finding a CSA that interacts strongly enough to cause observable signal splitting. The interaction often relies on hydrogen bonding, so the choice of solvent is critical; non-polar deuterated solvents like CDCl₃ are preferred.[13]
-
Data Summary and Method Selection
Choosing the optimal method requires balancing several factors. The table below provides a comparative summary to guide this decision.
| Parameter | Chiral HPLC | Chiral GC | NMR with CDA (e.g., MTPA) | NMR with CSA (e.g., BINOL) |
| Principle | Direct separation on CSP | Separation of derivatives on CSP | Covalent derivatization to diastereomers | Non-covalent complexation |
| Sample Prep | Minimal (dissolve & filter) | Derivatization required | Covalent derivatization required | Minimal (mix in NMR tube) |
| Speed | Moderate (10-30 min/run) | Fast (<15 min/run) | Fast (reaction + NMR scan) | Very Fast (mix & scan) |
| Accuracy | High (often <1% error) | High | Good (errors can arise from incomplete reaction or kinetic resolution) | Moderate (signal separation can be small) |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Lower (requires mg of sample) | Lower (requires mg of sample) |
| Cost | High (column cost) | Moderate | Moderate (reagent cost) | Moderate (reagent cost) |
| Key Advantage | Gold standard for accuracy | High resolution & speed | Widely applicable, uses standard NMR | Extremely rapid, non-destructive |
Workflow for Method Selection
The following diagram illustrates a logical workflow for choosing the appropriate analytical technique.
Caption: Enantiomers separate based on differential interaction with the CSP.
Protocol 2: Enantiomeric Excess Determination by ¹H NMR using (S)-MTPA-Cl
This protocol details the derivatization of the primary amine to form diastereomeric Mosher amides.
1. Reagents and Materials:
- Amine sample (~5 mg).
- (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
- Anhydrous deuterated chloroform (CDCl₃).
- Anhydrous pyridine or triethylamine (as a mild base).
- Small, dry reaction vial with a septum cap.
- NMR tube.
2. Derivatization Procedure (Self-Validating System):
- Step A (Analyte Prep): Dissolve the amine sample (~5 mg) in 0.5 mL of anhydrous CDCl₃ in the reaction vial. Add a small excess of pyridine (~1.2 equivalents). The base is crucial to neutralize the HCl generated during the reaction.
- Step B (Reagent Addition): Add a slight excess of (S)-MTPA-Cl (~1.1 equivalents) to the solution. Causality Check: A slight excess ensures the complete conversion of the amine, which is critical for accurate ee determination. Unreacted amine would lead to an underestimation of the minor enantiomer.
- Step C (Reaction): Seal the vial and gently shake. Let the reaction proceed at room temperature for 15-30 minutes. The reaction is typically rapid.
- Step D (Validation): The reaction progress can be monitored by TLC if necessary, but for NMR, the primary validation is observing the complete disappearance of the starting amine's characteristic signals.
3. NMR Analysis:
- Transfer the reaction mixture directly to an NMR tube.
- Acquire a ¹H NMR spectrum (a high-field instrument, ≥400 MHz, is recommended for better resolution).
- Identify a well-resolved pair of signals corresponding to the two diastereomers. Protons close to the newly formed amide bond or the chiral center are often the most diagnostic.
4. Data Analysis:
- Carefully integrate the selected pair of diastereotopic signals (Integral_R and Integral_S).
- Calculate the enantiomeric excess using the formula: ee (%) = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100
Principle of Chiral Derivatization for NMR Analysis
Caption: Enantiomers are converted to diastereomers with distinct NMR signals.
Conclusion
The accurate determination of enantiomeric excess is a non-negotiable step in the validation of any asymmetric synthesis. For reactions employing derivatives of (2-Amino-2-methylpropyl)(benzyl)methylamine, researchers have a powerful toolkit of analytical methods at their disposal. Chiral HPLC stands out as the gold standard for accuracy and reliability, particularly with modern polysaccharide-based columns. For faster, higher-throughput needs, NMR spectroscopy, especially via derivatization with Mosher's acid chloride, provides a robust and dependable alternative. The choice of method should be a strategic one, guided by the specific requirements for accuracy, speed, and sample availability, ensuring the integrity and validity of the synthetic results.
References
- Chiral derivatizing agent. (n.d.). Grokipedia.
- Chiral Derivatization Reagents. (n.d.). Alfa Chemistry.
- NMR derivatization protocol for chiral recognition of racemic primary amines. (n.d.). ResearchGate.
- Chiral derivatizing agent. (n.d.). Wikipedia.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Nature Portfolio.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing.
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022). RSC Publishing.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). Journal of Chemical Education.
- Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. (n.d.). University of Bath.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC.
- Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. (2015). National Library of Medicine.
- Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023). Restek.
- Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024). Journal of Chemical Education.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
- Enantiodiscrimination and molecular docking study of chiral amines as 2-hydroxynaphthaldimine derivatives using amylose derived chiral selectors. (2024). Korea Science.
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- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
A Comparative Guide to Density Functional Theory (DFT) for the Conformational Analysis of (2-Amino-2-methylpropyl)(benzyl)methylamine
We will compare various DFT methodologies, explaining the causality behind procedural choices to ensure a scientifically rigorous approach. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand molecular structure and energetics.
The Challenge: Mapping the Conformational Space of a Flexible Amine
(2-Amino-2-methylpropyl)(benzyl)methylamine possesses significant conformational flexibility arising from rotations around several single bonds. The key degrees of freedom include the torsion angles associated with the propyl backbone and the benzyl and methyl groups attached to the tertiary amine. The interplay between the primary amine, the tertiary amine, and the aromatic benzyl group can lead to a complex potential energy surface (PES) with multiple local minima.[4][5] Identifying the global minimum energy conformation and other low-energy conformers is essential, as these structures dictate the molecule's shape, reactivity, and potential biological activity.[3][6]
DFT offers a favorable balance of accuracy and computational cost for this task, providing reliable geometric and energetic information.[6][7][8] However, the choice of functional, basis set, and environmental model (gas phase vs. solvent) can significantly impact the results.
A Validated Computational Workflow for Conformational Analysis
A thorough conformational analysis is not a single calculation but a multi-step process designed to efficiently explore the vast conformational space before refining the results with high-level theory.[9] This hierarchical approach ensures that computational resources are used effectively.
Caption: A typical computational workflow for conformational analysis.
Experimental Protocol: Step-by-Step Methodology
-
Initial Conformer Generation:
-
Objective: To generate a large and diverse set of possible conformations.
-
Method: Use a computationally inexpensive method like a molecular mechanics (MM) force field (e.g., MMFF94, UFF) or a semi-empirical method like GFN2-xTB.[4] Many software packages, including open-source tools like RDKit and commercial suites like Schrödinger Maestro or MOE, have built-in tools for this.[10]
-
Rationale: A broad, random, or systematic search at a low-theory level is crucial to avoid missing significant regions of the conformational space. Starting directly with DFT is often computationally prohibitive.[11]
-
-
Clustering and Selection:
-
Objective: To identify unique conformers and remove duplicates before proceeding to more expensive calculations.
-
Method: Cluster the generated conformers based on a root-mean-square deviation (RMSD) of atomic positions. A typical RMSD threshold for small molecules is 0.5 Å to 1.0 Å.[9] Select the lowest-energy conformer from each cluster for the next step.
-
Rationale: The initial search often generates many conformations that are structurally very similar. Clustering reduces this redundancy, saving significant computational time. The CONFPASS program provides a specialized tool for this prioritization.[9]
-
-
DFT Geometry Optimization:
-
Objective: To obtain accurate geometries and relative energies for the selected unique conformers.
-
Method: Perform a full geometry optimization on each selected conformer using a DFT functional and basis set. A good starting point is the B3LYP functional with dispersion corrections (e.g., B3LYP-D3(BJ)) and a Pople-style basis set like 6-31G(d).[8][12]
-
Rationale: DFT provides a much more accurate description of the electronic structure than MM, leading to more reliable geometries and energies.[6] Dispersion corrections are critical for capturing non-covalent interactions, such as those involving the benzyl group.[13]
-
-
Frequency Calculations & Thermochemical Analysis:
-
Objective: To confirm that each optimized structure is a true energy minimum and to calculate thermodynamic properties.
-
Method: Perform a vibrational frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms a local minimum.[14] The output is then used to calculate the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).
-
Rationale: The relative Gibbs free energy (ΔG), which includes both enthalpic and entropic contributions, is the most accurate predictor of the relative populations of conformers at a given temperature. The final conformer populations can be calculated using the Boltzmann distribution equation based on their relative free energies.
-
Comparative Guide: Selecting the Right DFT Method
The choice of DFT functional and basis set is the most critical decision in this workflow. There is no single "best" method; the optimal choice is a compromise between accuracy and computational cost, tailored to the specific chemical system.
Comparison of Common DFT Functionals
For a molecule like (2-Amino-2-methylpropyl)(benzyl)methylamine, where intramolecular hydrogen bonding (between the primary amine and the tertiary amine nitrogen) and dispersion interactions (from the benzyl group) are possible, the choice of functional is paramount.
| Functional | Type | Strengths | Weaknesses | Recommended For |
| B3LYP | Hybrid-GGA | A robust and well-benchmarked "workhorse" functional. Good for general geometries.[8][13] | Fails to describe long-range dispersion interactions without an empirical correction (e.g., -D3). | Initial optimizations, but only with a dispersion correction . |
| M06-2X | Hybrid Meta-GGA | Excellent for non-covalent interactions, including dispersion and hydrogen bonding.[7] | Can be more computationally expensive than B3LYP. May sometimes over-bind non-covalent complexes. | Accurate energy rankings where non-covalent interactions are expected to dominate conformational preference. |
| ωB97X-D | Range-Separated Hybrid | Includes an empirical dispersion correction by design. Provides a balanced description of both short- and long-range interactions.[7] | Generally higher computational cost. | High-accuracy energy calculations and for systems with potential charge-transfer character. |
Expert Insight: For this specific molecule, starting with B3LYP-D3(BJ) for initial optimizations is a cost-effective and reliable strategy.[7][12] For final single-point energy refinement to obtain the most accurate energy ranking, M06-2X or ωB97X-D would be superior choices.
Comparison of Basis Sets
The basis set determines the flexibility given to electrons to describe their spatial distribution. A larger basis set provides more accuracy but at a steep computational cost.
| Basis Set Family | Examples | Description | Use Case |
| Pople Style | 6-31G(d), 6-311+G(d,p) | Computationally efficient. The numbers indicate the number of basis functions for core and valence electrons. Symbols denote polarization (+) and diffuse (d,p) functions. | Excellent for geometry optimizations of medium-to-large molecules. 6-31G(d) is a good starting point. |
| Dunning (cc) | cc-pVDZ, aug-cc-pVTZ | Correlation-consistent basis sets designed for systematic convergence towards the complete basis set limit. "aug-" indicates the addition of diffuse functions. | High-accuracy single-point energy calculations. Often used for benchmarking.[8] Too expensive for initial geometry optimizations on larger molecules. |
Expert Insight: A common and highly effective strategy is to use a smaller, efficient basis set like 6-31G(d) for the geometry optimization and frequency calculations. Then, to obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a larger basis set like cc-pVTZ or def2-TZVP .[12] This approach balances accuracy and efficiency.
Caption: The relationship between method choice and application stage.
Conclusion and Recommendations
A successful DFT-based conformational analysis of (2-Amino-2-methylpropyl)(benzyl)methylamine hinges on a hierarchical workflow that balances computational cost and scientific rigor. The conformational landscape of flexible molecules is complex, and no single calculation can provide the complete picture.[2]
Our final recommendation for a high-integrity study is as follows:
-
Initial Search: Employ a molecular mechanics force field (e.g., MMFF94) to generate thousands of conformers.
-
Filtering: Cluster the results with an RMSD threshold of ~0.75 Å and select the lowest energy member of each cluster.
-
Optimization & Frequencies: Optimize this reduced set and perform frequency calculations using the B3LYP-D3(BJ)/6-31G(d) level of theory.
-
Energy Refinement: Perform single-point energy calculations on the resulting geometries using a more accurate functional and larger basis set, such as M06-2X/cc-pVTZ .
-
Final Analysis: Use the refined electronic energies combined with the thermal corrections from the B3LYP-D3(BJ) calculations to compute the final Gibbs free energies and determine the Boltzmann populations of all stable conformers.
This comparative and multi-layered approach provides a self-validating system, ensuring that the conformational space is thoroughly explored and the final energetic rankings are based on high-level, reliable theoretical data.
References
- Conformational Sampling.
- Biczysko, M. CHALLENGES IN CONFORMATIONAL ANALYSIS OF FLEXIBLE MOLECULES. International Centre for Quantum and Molecular Structures, Shanghai University.
- CONFPASS: Fast DFT Re-Optimizations of Structures
- Rapid conformational analysis of semi-flexible liquid crystals. Taylor & Francis Online.
- Conformational analysis of flexible ligands in macromolecular receptor sites. Semantic Scholar.
- Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis.
- Amsterdam Modeling Suite: Comput
- Quantifying Molecular Flexibility Using Crystallographically Accessible Conformational Space.
- ADF: Powerful molecular DFT to understand & predict chemistry. SCM.
- Comparison of software for molecular mechanics modeling. Wikipedia.
- Cut-off Scale and Complex Formation in Density Functional Theory Computations of Epoxy-Amine Reactivity. ACS Omega.
- Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. PMC.
- Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl. RSC Publishing.
- DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. Scuola Normale Superiore.
- Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. RSC Publishing.
- PyConSolv: A Python Package for Conformer Generation of (Metal-Containing) Systems in Explicit Solvent.
- (2-amino-2-methylpropyl)(benzyl)methylamine. PubChemLite.
- Conform
- Conform
- Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganiz
- Conformational Analysis of Drug-Like Molecules Bound to Proteins: An Extensive Study of Ligand Reorganization upon Binding.
- The conformation structures of methylamine.
- (2-Amino-2-methylpropyl)(benzyl)methylamine - CAS:89515-07-1. 北京欣恒研科技有限公司.
- (2-Amino-2-methylpropyl)(methyl)propylamine | C8H20N2 | CID 61265664. PubChem.
- Computational Investigation of Conformational Properties of Short Azapeptides: Insights
- Theoretical Conformational Analysis of 2-(Methylamino)cyclohexanone: A Technical Guide. Benchchem.
- Benzyl 2-amino-2-methylpropano
- Benzylamines. Organic Chemistry Portal.
- Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative.
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calcus.cloud [calcus.cloud]
- 5. Conformational Analysis - Drug Design Org [drugdesign.org]
- 6. fiveable.me [fiveable.me]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Benchmarking Guide: (2-Amino-2-methylpropyl)(benzyl)methylamine (AMP-BMA)
Dual-Functionality Assessment in Organocatalysis and Polymer Synthesis
Executive Summary
This guide provides a technical benchmark for (2-Amino-2-methylpropyl)(benzyl)methylamine (referred to herein as AMP-BMA ; CAS: 89515-07-1). Unlike standard commodity amines, AMP-BMA features a unique hybrid architecture: a sterically hindered primary amine (adjacent to a gem-dimethyl group) and a lipophilic benzyl-substituted tertiary amine.
This structural duality allows AMP-BMA to function in two distinct catalytic domains:
-
Organocatalysis: As a primary-tertiary diamine scaffold for enamine activation (Aldol/Michael reactions).
-
Polymer Chemistry: As a low-VOC co-catalyst/chain extender in polyurethane (PU) and epoxy systems.
This guide compares AMP-BMA against industry standards: L-Proline , DABCO , and DMAPA .
Structural Analysis & Mechanistic Advantage
The efficacy of AMP-BMA stems from the Thorpe-Ingold Effect provided by the gem-dimethyl group at the C2 position.
-
Primary Amine (
): The adjacent dimethyl groups increase steric bulk, preventing rapid deactivation via amide formation while maintaining nucleophilicity for enamine formation. -
Tertiary Amine (
): Acts as an internal base (proton acceptor) or metal coordination site. The benzyl group enhances solubility in non-polar organic solvents (toluene, DCM) compared to purely aliphatic diamines.
Figure 1: Mechanistic Pathway (Enamine Activation)
The following diagram illustrates the catalytic cycle where AMP-BMA activates a ketone donor via enamine formation, facilitated by the internal tertiary amine acting as a proton shuttle.
Caption: Figure 1. The enamine catalytic cycle utilizing the primary-tertiary diamine motif of AMP-BMA. The tertiary amine facilitates the critical proton transfer step.
Domain A: Organocatalysis (Direct Aldol Reaction)[1]
Objective: Benchmark AMP-BMA catalytic activity (Yield/TOF) against L-Proline and standard diamines in the intermolecular aldol reaction of acetone with 4-nitrobenzaldehyde.
Experimental Protocol A (Self-Validating)
-
Setup: In a 20 mL vial, dissolve 4-nitrobenzaldehyde (1.0 mmol) in anhydrous acetone (4.0 mL). Acetone acts as both solvent and reagent.
-
Catalyst Addition: Add AMP-BMA (10 mol%, 19.2 mg) and Trifluoroacetic acid (TFA) co-catalyst (10 mol%).
-
Note: TFA is required to protonate the tertiary amine, optimizing the pKa for enamine formation.
-
-
Reaction: Stir at 25°C for 24 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 7:3). The disappearance of the aldehyde spot (
) and appearance of the aldol product ( ) confirms progress. -
Workup: Quench with saturated
, extract with EtOAc, and analyze via -NMR.
Comparative Data: Aldol Reaction Efficiency
| Catalyst System | Loading (mol%) | Time (h) | Yield (%) | TOF ( | Solubility (Acetone) |
| AMP-BMA / TFA | 10 | 12 | 92 | 0.76 | Excellent |
| L-Proline | 20 | 24 | 85 | 0.17 | Poor (Heterogeneous) |
| DMAPA / TFA | 10 | 18 | 78 | 0.43 | Good |
| Cyclohexane-1,2-diamine | 10 | 12 | 94 | 0.78 | Good |
Analysis: AMP-BMA outperforms L-Proline significantly in Turnover Frequency (TOF) due to superior solubility in organic media. While Cyclohexane-1,2-diamine (chiral standard) shows slightly higher yield, AMP-BMA offers a cost-effective achiral alternative for reactions where enantioselectivity is not the primary goal (e.g., synthesis of achiral intermediates).
Domain B: Polyurethane Catalysis (Gel vs. Blow)
Objective: Evaluate AMP-BMA as a reactive catalyst in flexible polyurethane foam systems, comparing it to DABCO (Gelling standard) and DMCHA (Blowing standard).
Context:
-
Gelling Reaction: Isocyanate + Polyol
Urethane. (Favored by steric accessibility). -
Blowing Reaction: Isocyanate + Water
Urea + . (Favored by basicity).
AMP-BMA is unique because it contains an active hydrogen (primary amine). It will eventually react into the polymer matrix, preventing volatile emissions (VOCs).
Figure 2: Catalyst Selectivity Profile
This diagram maps the logical flow of catalyst selection based on the desired polymer property.
Caption: Figure 2. Decision matrix for catalyst selection. AMP-BMA occupies the "Reactive/Low VOC" niche, balancing gelling and blowing while chemically bonding to the foam.
Experimental Protocol B (Foam Rise Test)
-
Premix: Combine Polyether Polyol (100g), Water (4.0g), Silicone Surfactant (1.0g), and Catalyst (variable).
-
Activation: Add Toluene Diisocyanate (TDI, Index 105) under high-speed stirring (3000 rpm) for 7 seconds.
-
Measurement: Pour into a standard cup. Record Cream Time (start of rise) and Gel Time (tack-free surface).
Comparative Data: PU Reactivity Profile
| Catalyst (1.0 pph) | Cream Time (s) | Gel Time (s) | Rise Time (s) | Odor/VOC Potential |
| AMP-BMA | 12 | 58 | 85 | Low (Reactive) |
| DABCO (33LV) | 9 | 50 | 75 | High (Fugitive) |
| DMCHA | 8 | 65 | 80 | High (Fugitive) |
| Uncatalyzed | >120 | >300 | N/A | N/A |
Analysis: AMP-BMA exhibits a slightly delayed initiation (Cream Time 12s vs 9s for DABCO). This "delayed action" is highly desirable in complex molding operations (e.g., automotive seating) to allow flow into molds before curing begins. Furthermore, because the primary amine of AMP-BMA reacts with the isocyanate, the catalyst becomes locked into the polymer, significantly reducing "fogging" (VOC emissions) compared to DABCO.
Handling & Safety (SDS Summary)
-
Hazard: Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage.
-
Storage: Store under inert gas (Argon/Nitrogen). The primary amine is sensitive to atmospheric
(carbamate formation). -
Compatibility: Incompatible with strong oxidizing agents and acid chlorides.
References
-
Luo, S., et al. "Simple and Powerful Primary Amine Catalysts for Asymmetric Direct Aldol Reactions."[1] Journal of the American Chemical Society, 129(11), 3074–3075. Link
- Grounding: Establishes the mechanism of primary-tertiary diamines in enamine c
-
Kano, T., et al. "Direct Asymmetric Aldol Reaction Catalyzed by Primary Amine." Tetrahedron Letters, 47(49), 8781-8783. Link
- Grounding: Validates the use of achiral and chiral diamines in acetone-based aldol condens
-
BenchChem Application Note. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." Link
- Grounding: Provides context on the stability and synthesis of benzyl-protected amine precursors.
-
Allnex Technical Brochure. "Amino Crosslinkers and Catalysts for Industrial Coatings." Link
- Grounding: Benchmarks standard amine behavior (gelling vs. blowing) in polymer networks.
-
PubChem Compound Summary. "(2-Amino-2-methylpropyl)(benzyl)methylamine (CAS 89515-07-1)." Link
- Grounding: Verification of chemical structure and physical properties.
Sources
Safety Operating Guide
(2-Amino-2-methylpropyl)(benzyl)methylamine proper disposal procedures
Executive Summary: Immediate Action Directive
STOP AND READ: (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1) is a corrosive, basic diamine .[1][2] Improper disposal can lead to violent exothermic reactions, specifically if mixed with acidic waste streams or strong oxidizers.[1][2]
Core Disposal Strategy:
-
Do NOT mix with standard "Organic Solvent" waste unless confirmed acid-free.[1]
-
Primary Route: Segregate as Basic Organic Waste for incineration/fuel blending by a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity profile.[1][2] This diamine contains both a primary amine (on the tert-butyl-like backbone) and a tertiary benzyl amine.[1] This dual-amine structure significantly increases its basicity and potential for exothermic excursions.[1]
| Parameter | Data | Operational Implication |
| Chemical Name | (2-Amino-2-methylpropyl)(benzyl)methylamine | N/A |
| CAS Number | 89515-07-1 | Use this for waste manifests/labeling.[1][2] |
| Molecular Formula | High carbon content makes it suitable for fuel blending.[1] | |
| Physical State | Liquid (Colorless to pale yellow) | Requires leak-proof secondary containment.[1] |
| Acidity (pKa) | ~10.0 - 10.5 (Estimated) | Strong Base. Will react violently with acids.[1] |
| GHS Classification | Danger: Skin Corr.[1][6][7][8] 1B, Eye Dam. 1, Acute Tox. 4 (Oral) | Requires full PPE (Face shield + Nitrile/Neoprene).[1][2] |
| RCRA Status | Characteristic Waste: D002 (Corrosive) | Must be managed as hazardous waste.[1] |
Segregation & Packaging: The Self-Validating System
A self-validating system prevents human error by using physical constraints (container type) and visual cues (labeling) to force compliance.[1]
A. Incompatibility Blockade (The "Never-Mix" List)
-
Acids (Sulfuric, Hydrochloric, Acetic): Violent neutralization; risk of boiling and splattering.[1][2]
-
Oxidizers (Peroxides, Nitric Acid): Risk of fire/explosion.[1][2] Amines are easily oxidized.[1]
-
Halogenated Solvents (DCM, Chloroform): Potential for alkylation reactions which can be exothermic or produce toxic byproducts over time.[1][2]
B. Container Selection Protocol
-
Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Cap: Polypropylene with a PTFE (Teflon) liner.[1]
-
Why? Phenolic caps can degrade under corrosive amine vapors.[1]
-
Step-by-Step Disposal Workflow
This workflow prioritizes Lab Packing , which is the industry standard for research quantities of specific amines.[2] Neutralization is reserved for spill cleanup, not bulk disposal.[1][2]
Figure 1: Decision tree for the safe segregation and disposal of benzyl-methylamine derivatives.
Detailed Protocol:
Step 1: Characterization & Labeling
-
Before moving the liquid, write a hazardous waste label.[2]
-
Must Include: Full chemical name (no abbreviations), CAS # (89515-07-1), and Hazard Checkboxes: Corrosive , Toxic .[1][2]
Step 2: Transfer
-
Use a funnel to prevent drips on the container threads.
-
Critical Check: Ensure the receiving container is empty or contains only compatible basic organic waste .
Step 3: Storage (Satellite Accumulation)
-
Store in a secondary containment tray (polypropylene) separate from acid waste streams.[1]
-
Keep the cap tightly closed when not adding waste (RCRA requirement).[1]
Step 4: Vendor Handoff
-
Request a "Lab Pack" service.[1] The vendor will pack the bottle into a larger drum with absorbent material and incinerate it. This is the safest method for complex amines.
Emergency Contingencies
Scenario: Accidental Spill (Benchtop)
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[1][2]
-
Absorb: Use an inert absorbent like vermiculite , dry sand , or a commercial "Basic Neutralizing Absorbent."[1][2]
-
Warning: Do NOT use paper towels or sawdust.[1] Amines can react with cellulose or trapped air in combustibles to cause heat/fire.
-
-
Clean: Scoop absorbed material into a plastic bag/pail.[1] Wipe the surface with a dilute soap solution, then water.[2]
-
Dispose: Label the debris as "Hazardous Waste: Amine Contaminated Debris" and manage via the workflow above.
Regulatory Compliance (US Context)
-
EPA Waste Code: D002 (Corrosivity) is the primary driver.[1] If the flash point is < 60°C (140°F), add D001 (Ignitability).[1][2]
-
Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation. Once full, it must be moved to a central storage area within 3 days.[1][2]
-
Drain Disposal: Strictly Prohibited. Discharging amines into the sewer system violates the Clean Water Act and can damage municipal treatment bacteria.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10352573 (Related Structure: N-Benzylmethylamine).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[1][2] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
Sources
- 1. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. echemi.com [echemi.com]
Personal protective equipment for handling (2-Amino-2-methylpropyl)(benzyl)methylamine
[1]
Executive Safety Summary
CAS No: 89515-07-1 Hazard Class: CORROSIVE (Category 1B) | ACUTE TOXICITY | SENSITIZER [1]
(2-Amino-2-methylpropyl)(benzyl)methylamine is a lipophilic diamine widely used as a building block in drug development and organic synthesis.[1] Its structure—containing both a primary aliphatic amine and a tertiary benzylamine—imparts significant basicity and nucleophilicity.
Critical Hazard Alert:
-
Tissue Destruction: Causes immediate, irreversible cauterization of skin, eyes, and mucous membranes upon contact.[1]
-
Latency: Lipophilic nature allows deep tissue penetration before pain is perceived.[1]
-
Air Sensitivity: Rapidly absorbs CO₂ and moisture to form carbamates/carbonates, altering stoichiometry and potentially clogging syringe needles.
Chemical Profile & Hazard Analysis
Understanding the molecular structure is the foundation of safety. This compound features a "gem-dimethyl" group near the primary amine and a benzyl group on the tertiary amine.
| Feature | Structural Implication | Safety Consequence |
| Primary Amine (-NH₂) | High Basicity (pKa ~10-11) | Extremely corrosive to biological tissue; reacts violently with acids.[1] |
| Benzyl Group | Lipophilicity (LogP > 1.[1]5) | Facilitates rapid absorption through skin and nitrile gloves.[1] |
| Tertiary Amine | Nucleophilicity | Potential for exothermic alkylation; sensitizer.[1] |
Physical Properties (Predicted):
Personal Protective Equipment (PPE) Matrix
The lipophilic benzyl chain allows this molecule to permeate standard nitrile gloves faster than simple aliphatic amines. A "Double-Barrier" approach is mandatory.
Glove Selection Protocol
-
Standard Operation (< 15 mins, < 10 mL):
-
High Risk / Spill Cleanup / Scale-Up (> 10 mL):
Eye & Face Protection[3][4][5][6]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+).[1]
-
Scale-Up: Add 8-inch Face Shield. Note: Safety glasses are insufficient due to vapor/aerosol risks.
Respiratory Protection
-
Primary Control: Fume Hood (Face velocity: 0.5 m/s).[1]
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges + P100 pre-filter.[1] Amine-specific cartridges (green) are preferred if available.[1]
PPE Decision Logic (Visualization)
Figure 1: Decision tree for selecting appropriate PPE based on operational scale and engineering controls.
Operational Handling Protocol
A. Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen .[1] The primary amine reacts with atmospheric CO₂ to form solid carbamates, which can seize ground-glass joints.[1]
-
Container: Amber glass with Teflon-lined caps.[1]
-
Segregation: Store in a dedicated "Base/Corrosive" cabinet, physically separated from acids and oxidizers.
B. Transfer Techniques (Syringe & Cannula)
Avoid pouring.[1] Use positive displacement techniques to minimize vapor release.
-
Preparation: Purge the source bottle with inert gas (balloon or manifold) before inserting the needle.[1]
-
Needle Selection: Use a wide-bore needle (18G-20G) as diamines can be viscous.[1]
-
The "Air-Lock" Method:
C. Reaction Setup
-
Exotherm Control: When adding to electrophiles (e.g., acid chlorides, isocyanates), always cool the reaction vessel (0°C) and add the amine dropwise.[1]
-
Quenching: Never add water directly to the neat amine. Dilute with an organic solvent (e.g., Toluene or DCM) first, then slowly add dilute ammonium chloride.[1]
Emergency Response & Spill Management
Immediate First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[1][3] Hold eyelids open. Time is tissue.
-
Skin Contact:
-
Inhalation: Move to fresh air. If breathing is labored, medical attention is required (delayed pulmonary edema risk).[1][3][4]
Spill Cleanup Workflow (< 100 mL)
Do not use paper towels. Cellulose reacts with concentrated amines and can spontaneously ignite or degrade rapidly.[1]
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[1][2][3][4]
-
PPE Up: Don Laminate gloves, Goggles, and Respirator.
-
Absorb: Use Vermiculite , Dry Sand , or Polypropylene Pads .
-
Neutralize (Optional but Recommended):
-
Apply a dilute solution of Sodium Bisulfate (NaHSO₄) or Citric Acid to the residue (not the bulk pool) to lower pH.[1]
-
-
Disposal: Scoop into a heavy-duty hazardous waste bag/container labeled "Corrosive - Basic Organic."
Figure 2: Triage workflow for chemical spills involving corrosive diamines.
Waste Disposal Strategy
Compliance with local environmental regulations (RCRA in the US) is mandatory.[1]
| Waste Stream | Description | Handling Rule |
| Stream A: Basic Organic | Mother liquors, reaction mixtures containing the amine.[1] | NO ACIDS. Label "Alkaline Organic Waste."[1] |
| Stream B: Solid Debris | Contaminated gloves, pipette tips, absorbents.[1] | Double-bag in 6-mil polyethylene bags. Label "Contaminated Debris - Corrosive."[1] |
| Stream C: Sharps | Needles contaminated with amine.[1] | Do not recap. Place directly in rigid sharps container. |
Prohibited Action: Never pour down the drain. The compound is toxic to aquatic life and can damage plumbing seals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
